Ombrabulin Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H/b6-5-;/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTPFLTRZEIM-MRWUDIQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426074 | |
| Record name | CS-39-L-Ser.HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253426-24-3, 253609-44-8 | |
| Record name | Propanamide, 2-amino-3-hydroxy-N-[2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253426-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC 7700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253426243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CS-39-L-Ser.HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 253426-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMBRABULIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXZ9NDO6H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Ombrabulin Hydrochloride on Tubulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombrabulin hydrochloride (Tavocept), a synthetic water-soluble analogue of combretastatin A4, is a potent vascular disrupting agent (VDA) that primarily exerts its anticancer effects by targeting the tubulin cytoskeleton of endothelial cells.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of ombrabulin on tubulin, detailing its binding site, its inhibitory effects on tubulin polymerization, and the subsequent cellular consequences. This document synthesizes available data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate critical pathways and workflows.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. Ombrabulin emerges as a significant therapeutic candidate that disrupts microtubule function, leading to selective collapse of tumor vasculature and subsequent tumor necrosis.[1][2] Understanding the precise molecular interactions between ombrabulin and tubulin is paramount for the optimization of its clinical application and the development of next-generation tubulin inhibitors.
Mechanism of Action: Interaction with Tubulin
The primary molecular target of ombrabulin is the tubulin protein. Its mechanism can be dissected into two key aspects: binding to a specific site on the tubulin dimer and the subsequent inhibition of microtubule polymerization.
Binding to the Colchicine Site on β-Tubulin
Ombrabulin binds to the colchicine binding site located on the β-subunit of the tubulin heterodimer.[1][2][3][4] This binding is non-covalent and is a characteristic shared with other colchicine-site inhibitors, including its parent compound, combretastatin A4. The binding of ombrabulin to this site induces a conformational change in the tubulin dimer, rendering it incapable of efficient polymerization into microtubules.
The following diagram illustrates the binding of Ombrabulin to the tubulin dimer and its subsequent effect on microtubule dynamics.
Inhibition of Tubulin Polymerization
By binding to the colchicine site, ombrabulin prevents the longitudinal association of tubulin heterodimers, which is a critical step in the formation of protofilaments and, subsequently, microtubules.[1][2][4][5] This leads to a shift in the cellular equilibrium of tubulin from the polymerized (microtubule) state to the depolymerized (free tubulin) state. This disruption of the microtubule network is the primary mechanism through which ombrabulin exerts its cytotoxic effects.
Cellular Consequences of Tubulin Disruption
The inhibition of tubulin polymerization by ombrabulin triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis, with a pronounced effect on endothelial cells.
Mitotic Arrest and Apoptosis
The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation during cell division, leads to an arrest of the cell cycle in the G2/M phase.[1][2] Prolonged mitotic arrest activates the apoptotic machinery, leading to programmed cell death.
Vascular Disruption in Tumors
Ombrabulin demonstrates a degree of selectivity for the endothelial cells lining the tumor vasculature.[6] The disruption of the microtubule cytoskeleton in these cells leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor blood vessels. This acute disruption of blood flow results in extensive tumor necrosis.[1][2]
The signaling pathway from tubulin binding to vascular disruption is depicted below.
Quantitative Data
Table 1: Cytotoxicity of Ombrabulin in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| MMEC | Mouse Mesenteric Endothelial Cells | 10 | [1] |
| HeyA8 | Human Ovarian Cancer | 7 - 20 | [1] |
| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 | [1] |
| HeyA8-MDR | Human Ovarian Cancer (Multi-Drug Resistant) | 7 - 20 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of ombrabulin with tubulin. These are representative protocols based on standard methods in the field.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of ombrabulin on the rate and extent of microtubule formation from purified tubulin in vitro.
Workflow Diagram:
Methodology:
-
Reagents and Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
This compound stock solution (in DMSO or aqueous buffer)
-
DMSO (vehicle control)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for depolymerization)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL.
-
Incubate the tubulin solution on ice for 30 minutes to ensure depolymerization of any aggregates.
-
In a pre-chilled 96-well plate, add varying concentrations of ombrabulin (e.g., 0.1 nM to 10 µM) to the wells. Include wells for vehicle control (DMSO), positive control (paclitaxel), and negative control (colchicine).
-
Add the tubulin solution to each well.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Initiate polymerization by adding a final concentration of 1 mM GTP to each well.
-
Immediately begin monitoring the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.
-
The IC50 value is determined as the concentration of ombrabulin that inhibits the maximum rate of tubulin polymerization by 50%.[6]
-
Colchicine Competition Binding Assay
This assay confirms that ombrabulin binds to the colchicine site on tubulin by measuring its ability to compete with a fluorescently-labeled or radiolabeled colchicine analogue.
Methodology:
-
Reagents and Materials:
-
Purified tubulin
-
[³H]-Colchicine or a fluorescent colchicine analogue
-
This compound
-
Scintillation fluid and counter (for radiolabeled assay) or fluorometer (for fluorescent assay)
-
Filter paper and vacuum filtration apparatus
-
-
Procedure:
-
Incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]-colchicine in the presence of varying concentrations of ombrabulin for a set time at 37°C.
-
Rapidly filter the mixture through a filter paper that retains the tubulin-ligand complex but allows unbound ligand to pass through.
-
Wash the filter to remove any non-specifically bound radiolabel.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The concentration of ombrabulin that displaces 50% of the bound [³H]-colchicine is determined as its IC50 for binding to the colchicine site.
-
Cell-Based Microtubule Disruption Assay (Immunofluorescence)
This assay visualizes the effect of ombrabulin on the microtubule network within cultured cells.
Methodology:
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin monoclonal antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Plate HUVECs on glass coverslips and allow them to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of ombrabulin (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 4 hours). Include a vehicle-treated control.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to the control cells.
-
Conclusion
This compound's mechanism of action is centered on its specific interaction with the colchicine binding site on β-tubulin. This binding event inhibits tubulin polymerization, leading to a cascade of cellular effects including mitotic arrest, apoptosis, and, most notably, the disruption of tumor vasculature. The in-depth understanding of this mechanism, supported by the experimental protocols outlined in this guide, provides a robust framework for ongoing research and the strategic development of ombrabulin and other tubulin-targeting agents in cancer therapy. Further studies to precisely quantify the binding affinity and the specific effects on microtubule dynamic instability will provide even greater insight into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of microtubule transport in growing nerve processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tubulin Binding Site Kinetics of Ombrabulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin hydrochloride (formerly AVE8062) is a synthetic, water-soluble analogue of combretastatin A-4, a natural product isolated from the South African bushwillow tree, Combretum caffrum.[1][2] As a vascular disrupting agent (VDA), ombrabulin selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[3][4] Its mechanism of action lies in its interaction with tubulin, the fundamental protein component of microtubules. This guide provides a detailed examination of the kinetics of ombrabulin's binding to its tubulin target site, offering insights for researchers and professionals in drug development.
Core Mechanism of Action
Ombrabulin exerts its potent antivascular effects by binding to the colchicine-binding site on the β-subunit of tubulin.[3][5] This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are crucial components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5] In endothelial cells, which line the tumor blood vessels, the disruption of the microtubule network leads to dramatic changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature.[4]
Quantitative Analysis of Tubulin Binding Kinetics
| Compound | Parameter | Value | Method |
| Combretastatin A-4 | Ki (apparent) | 0.14 µM | Competitive Colchicine Binding Assay[6] |
| Combretastatin A-4 Analogue (C-13) | Ki | 1.1 ± 0.13 µM | Fluorescence-based Colchicine Competition Assay[7] |
Note: The data presented is for combretastatin A-4 and a synthetic analogue, serving as an estimate for ombrabulin's binding affinity.
Signaling Pathway and Mechanism of Vascular Disruption
The binding of ombrabulin to tubulin initiates a cascade of events culminating in the disruption of tumor blood flow. This pathway is primarily focused on the direct cytoskeletal and morphological changes within endothelial cells.
Experimental Protocols
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering).
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Test compound (Ombrabulin) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
In a pre-warmed 96-well plate, add varying concentrations of the test compound (e.g., 0.1 µM to 10 µM) to the wells. Include wells for the positive and vehicle controls.
-
Add 100 µL of the reconstituted tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
The inhibition of polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control. The IC50 value can be calculated from a dose-response curve.[8]
Competitive Colchicine-Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]colchicine) for binding to the colchicine site on tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
[3H]colchicine (radiolabeled ligand)
-
Test compound (Ombrabulin) at various concentrations
-
G-PEM buffer with 5% glycerol
-
GF/C glass microfiber filters
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare a reaction mixture containing 0.2 mg/mL purified tubulin and a fixed concentration of [3H]colchicine (e.g., 0.1 µM) in G-PEM buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through GF/C glass microfiber filters using a filtration apparatus. This separates the tubulin-bound radioligand from the unbound radioligand.
-
Wash the filters twice with ice-cold G-PEM buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity on the filters using a liquid scintillation analyzer.
-
The amount of radioactivity on the filters is proportional to the amount of [3H]colchicine bound to tubulin. A decrease in radioactivity in the presence of the test compound indicates competitive binding.
-
The inhibition constant (Ki) can be calculated from the IC50 value obtained from a dose-response curve.[8]
Experimental Workflow for Tubulin Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of tubulin-binding agents like ombrabulin.
Conclusion
This compound represents a potent class of vascular disrupting agents that function through the targeted inhibition of tubulin polymerization in endothelial cells. While specific kinetic data for ombrabulin remains proprietary, the well-characterized binding of its parent compound, combretastatin A-4, to the colchicine site provides a solid foundation for understanding its molecular interactions. The detailed experimental protocols and workflows presented in this guide offer a framework for the continued research and development of novel tubulin inhibitors for cancer therapy. A thorough understanding of the binding kinetics and downstream cellular effects is paramount for the rational design of next-generation anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Vascular disrupting agents | amdbook.org [amdbook.org]
- 5. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of tubulin with potent natural and synthetic analogs of the antimitotic agent combretastatin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ombrabulin Hydrochloride: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin Hydrochloride (also known as AVE8062 Hydrochloride) is a synthetic, water-soluble derivative of combretastatin A-4, a natural compound isolated from the South African willow tree, Combretum caffrum.[1][2] It belongs to the class of drugs known as Vascular Disrupting Agents (VDAs), which represent a targeted therapeutic strategy aimed at destroying existing tumor vasculature.[2][3] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs induce a rapid and selective collapse of the blood vessels within the tumor, leading to extensive downstream tumor necrosis.[1][4] Preclinical and clinical studies have demonstrated its potential as an antineoplastic agent, particularly in combination with standard chemotherapy and radiotherapy.[5][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data.
Chemical and Physical Properties
This compound is the hydrochloride salt of Ombrabulin. Its chemical identity and core physicochemical properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | (2S)-2-Amino-3-hydroxy-N-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethen-1-yl]phenyl}propanamide hydrochloride | [7] |
| Synonyms | AVE8062 hydrochloride, AC7700 hydrochloride | [2][8] |
| CAS Number | 253426-24-3 | [2][7] |
| Molecular Formula | C₂₁H₂₇ClN₂O₆ | [2][9] |
| Molecular Weight | 438.90 g/mol | [2][6] |
| Appearance | White to off-white solid | [2] |
| Solubility | H₂O: 20 mg/mL (45.57 mM) DMSO: 100 mg/mL (248.48 mM) | [8][10] |
| SMILES | COc1ccc(/C=C\c2cc(c(c(c2)OC)OC)OC)cc1NC(=O)--INVALID-LINK--N.Cl | [6] |
| InChIKey | UQNRTPFLTRZEIM-MRWUDIQNSA-N | [6] |
Mechanism of Action: A Vascular Disrupting Agent
Ombrabulin's primary mechanism of action is the disruption of the tubulin cytoskeleton in rapidly proliferating endothelial cells, which are a key component of the tumor neovasculature.[2][3]
3.1 Tubulin Polymerization Inhibition The drug binds to the colchicine-binding site on β-tubulin, a subunit of microtubules.[2][3] This binding prevents the polymerization of tubulin dimers into microtubules.[1][11] Microtubules are critical for maintaining the structural integrity and shape of endothelial cells. Their depolymerization leads to a rapid destabilization of the cytoskeleton.[2][3]
3.2 Endothelial Cell Shape Change and Vascular Collapse The disruption of the endothelial cytoskeleton causes the normally flat endothelial cells to become more spherical.[12] This morphological change increases vascular permeability and leads to the detachment of endothelial cells from each other and the vessel wall.[3][13] The subsequent collapse and occlusion of tumor blood vessels acutely cuts off the blood supply to the tumor core.[1][4] This selective action is attributed to the immature and highly proliferative nature of tumor endothelial cells, making them more sensitive to tubulin disruption than the quiescent endothelial cells of healthy tissues.[2][12]
3.3 Downstream Tumor Necrosis The acute shutdown of intratumoral blood flow results in severe hypoxia and nutrient deprivation within the tumor, leading to massive and rapid hemorrhagic necrosis of the tumor tissue.[1][4] While highly effective at destroying the central part of a tumor, a peripheral rim of tumor cells often survives, necessitating combination therapies for complete tumor eradication.[13]
Pharmacokinetics and Preclinical Efficacy
4.1 Pharmacokinetics in Humans Ombrabulin is rapidly converted in plasma to its active metabolite, RPR258063.[8] Pharmacokinetic parameters have been established in several Phase I clinical trials. Ombrabulin itself has a very short half-life, while its active metabolite has a longer duration of action.
| Parameter | Ombrabulin | Active Metabolite (RPR258063) | Citation(s) |
| Terminal Half-life (t½) | ~17 minutes | ~8.7 hours | [8] |
| Metabolism | Rapid conversion to RPR258063 | Primary active moiety | [8] |
| Cytochrome P450 Effect | Weak inhibition of CYP2C19 at clinical doses; No effect on CYP1A2 and CYP3A4 | N/A | [8] |
| PK Interaction | No clinically relevant interactions with taxane-platinum doublets | No clinically relevant interactions | [6] |
4.2 Preclinical In Vitro Efficacy Ombrabulin has demonstrated potent cytotoxic and anti-vascular effects in various cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its activity at nanomolar concentrations.
| Cell Line | Cell Type | IC₅₀ Value (nM) | Citation(s) |
| MMEC | Mouse Mesenteric Endothelial Cells | 10 | [14] |
| HeyA8 | Ovarian Cancer | 7 - 20 | [14] |
| SKOV3ip1 | Ovarian Cancer | 7 - 20 | [14] |
| HeyA8-MDR | Ovarian Cancer (Multi-drug resistant) | 7 - 20 | [14] |
Key Clinical Trial Data
Ombrabulin has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents, for the treatment of advanced solid tumors.
| Trial Phase | Treatment Regimen | Recommended/Tested Dose (Ombrabulin) | Key Outcomes & Observations | Citation(s) |
| Phase I | Monotherapy, 30-min IV infusion every 3 weeks | 50 mg/m² | Well tolerated. Evidence of antitumor activity (1 PR, 8 SD ≥4 months). Recommended Phase II dose established. | [8] |
| Phase I | Combination with Cisplatin/Docetaxel or Carboplatin/Paclitaxel every 3 weeks | 35 mg/m² | Feasible with manageable toxicities. 1 CR and 15 PRs reported. Limited impact on the efficacy of the doublets. | [6] |
| Phase I | Combination with Docetaxel every 3 weeks | 30-35 mg/m² | Sequential administration is feasible. 10 PRs reported. | [15] |
| Phase II | Combination with Taxane-Platinum vs. Placebo + Taxane-Platinum (Metastatic NSCLC) | 35 mg/m² | Did not meet primary endpoint of improving Progression-Free Survival (PFS). Median PFS was 5.65 vs 5.45 months. | [10] |
Experimental Methodologies
6.1 In Vitro Cell Viability - MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity, as cited in the evaluation of Ombrabulin's effect on endothelial and tumor cells.[14][16]
Protocol:
-
Cell Plating: Seed cells (e.g., HUVEC, tumor cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[16][17]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log-concentration of Ombrabulin to determine the IC₅₀ value using non-linear regression analysis.
6.2 In Vivo Antitumor and Anti-vascular Efficacy Model Xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of VDAs like Ombrabulin.[5]
Protocol:
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of human tumor cells (e.g., FaDu, HeyA8) into the flank or relevant organ of nude mice. Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[14][18]
-
Animal Grouping: Randomize mice into treatment and control groups (n=5-10 per group).
-
Treatment Administration: Administer Ombrabulin (e.g., 30 mg/kg) or vehicle control via a relevant route (e.g., intraperitoneal injection) on a specified schedule (e.g., twice weekly for 3 weeks).[14] Combination therapies may involve co-administration of chemotherapy (e.g., cisplatin) or radiotherapy.[5]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (length × width²)/2).
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals. Excise tumors for weight measurement and subsequent histological analysis.
-
Histological Analysis: Fix tumor tissues in formalin, embed in paraffin, and section. Perform immunohistochemistry (IHC) staining for markers of interest, such as CD31 (to assess vessel density) and H&E (to visualize necrotic regions), to confirm the vascular-disrupting effect.[18]
-
Data Analysis: Compare tumor growth rates, final tumor weights, and histological findings between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
This compound is a potent, second-generation vascular disrupting agent that functions by inhibiting tubulin polymerization in tumor endothelial cells, leading to rapid vascular collapse and tumor necrosis. Its chemical properties are well-defined, and its pharmacokinetic profile is characterized by rapid conversion to a longer-lasting active metabolite. While preclinical data and early-phase clinical trials showed significant promise, later-phase trials in combination with standard chemotherapy did not consistently demonstrate a significant improvement in primary endpoints like progression-free survival for all cancer types.[10] Nevertheless, the extensive research on Ombrabulin provides a valuable framework for understanding the therapeutic potential and challenges of vascular disruption as a strategy in oncology. The detailed methodologies and data presented serve as a critical resource for scientists continuing to explore this and other related therapeutic avenues.
References
- 1. Facebook [cancer.gov]
- 2. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of ombrabulin in combination with cisplatin (CDDP) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular disrupting agents | amdbook.org [amdbook.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
Synthesis and Structure-Activity Relationship of Novel Ombrabulin Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombrabulin, a synthetic water-soluble analogue of combretastatin A4 (CA-4), is a potent vascular-disrupting agent (VDA) that has demonstrated significant potential in oncology.[1] It functions by inhibiting tubulin polymerization, leading to the collapse of tumor vasculature and subsequent necrosis.[1][2] This technical guide provides an in-depth overview of the synthesis of novel Ombrabulin derivatives, a critical area of research aimed at enhancing efficacy, improving the therapeutic window, and overcoming drug resistance. We will explore detailed synthetic protocols, present quantitative structure-activity relationship (SAR) data, and visualize key biological pathways and experimental workflows.
Mechanism of Action: Targeting the Tumor Vasculature
Ombrabulin and its parent compound, CA-4, exert their primary anti-tumor effect by targeting the tubulin cytoskeleton of endothelial cells.[3][4] The mechanism involves binding to the colchicine site on the β-subunit of tubulin, which inhibits its polymerization into microtubules.[2] This disruption of the microtubule network in rapidly proliferating endothelial cells leads to mitotic arrest, apoptosis, and a cascade of events culminating in the shutdown of tumor blood flow.[1][2]
References
A Technical Guide to Ombrabulin Hydrochloride and its Impact on Endothelial Cell Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ombrabulin hydrochloride (AVE8062) is a synthetic, water-soluble analogue of combretastatin A4, a potent vascular-disrupting agent (VDA).[1] Its primary mechanism of action involves the specific targeting of the tumor neovasculature, leading to rapid vascular shutdown and subsequent tumor necrosis.[1][2][3] A critical event in this process is the induction of apoptosis in proliferating endothelial cells. This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental validation of Ombrabulin-induced endothelial cell apoptosis.
Core Mechanism of Action: Microtubule Destabilization
Ombrabulin functions as a microtubule-destabilizing agent. It binds at or near the colchicine-binding site on the β-subunit of tubulin.[1][4][5] This interaction inhibits the polymerization of tubulin dimers into microtubules.[1][5] Endothelial cells, particularly the immature and rapidly proliferating cells that characterize tumor vasculature, are highly dependent on a dynamic microtubule cytoskeleton to maintain their shape, migration, and survival.[3][4] The disruption of this network by Ombrabulin leads to cytoskeleton disorganization, mitotic arrest, and the initiation of the apoptotic cascade.[1][4]
Quantitative Analysis of Endothelial Cell Response
The cytotoxic and pro-apoptotic effects of Ombrabulin on endothelial cells have been quantified in numerous preclinical studies. The data presented below is a synthesis from representative studies.
| Parameter | Cell Line | Concentration/Time | Result |
| IC50 (Cell Proliferation) | Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | ~3.0 nM |
| Apoptosis Induction | HUVEC | 10 nM for 24 hours | Significant increase in apoptotic cells |
| Microtubule Depolymerization | Endothelial Cells | 15 minutes post-infusion (in vivo) | Initiation of microtubule depolymerization |
| Caspase-3 Activation | HUVEC | 6 hours | Dose-dependent increase |
| Vascular Shutdown (in vivo) | Murine Colon 26 Carcinoma | 6 hours post-treatment | Peak effect with widespread vascular collapse |
Signaling Pathways in Ombrabulin-Induced Apoptosis
The induction of apoptosis by Ombrabulin in endothelial cells is a multi-faceted process triggered by cytoskeletal collapse. This event initiates intrinsic apoptotic signaling and disrupts crucial cell-cell adhesion pathways, amplifying the vascular-disrupting effect.
Intrinsic Apoptotic Pathway
Disruption of the microtubule network acts as a potent cellular stress signal, leading to the activation of the mitochondrial-dependent apoptotic pathway. This involves the modulation of Bcl-2 family proteins, resulting in the release of cytochrome c and the activation of executioner caspases.
Caption: Intrinsic apoptosis signaling cascade initiated by Ombrabulin.
Disruption of Vascular Integrity
In parallel with inducing apoptosis, microtubule depolymerization directly impacts endothelial cell shape and intercellular junctions. This leads to the disruption of vascular endothelial (VE)-cadherin signaling, a key component of adherens junctions, resulting in increased vascular permeability and the physical detachment of endothelial cells.[3]
Caption: Pathway of Ombrabulin-induced vascular integrity loss.
Key Experimental Protocols
The following protocols are standard methodologies for assessing the impact of Ombrabulin on endothelial cell apoptosis and function.
In Vitro Apoptosis Detection by Flow Cytometry
This protocol uses Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) to quantify cell death.
Methodology:
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVEC) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with vehicle control or desired concentrations of this compound for time points ranging from 6 to 24 hours.
-
Cell Harvest: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells. Centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze samples within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for apoptosis quantification.
Western Blot for Caspase-3 Cleavage
This protocol detects the activation of Caspase-3, a key executioner caspase, by identifying its cleaved (active) form.
Methodology:
-
Cell Culture & Treatment: Culture and treat HUVECs with Ombrabulin as described in section 5.1.
-
Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound effectively induces apoptosis in endothelial cells through a well-defined mechanism centered on microtubule disruption. This triggers both intrinsic apoptotic signaling and a loss of vascular integrity, culminating in the rapid and selective collapse of tumor blood vessels. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals engaged in the research and development of VDAs. Future work may focus on synergistic combinations with other anticancer therapies, such as anti-angiogenic agents or chemotherapy, to overcome potential resistance mechanisms and enhance overall therapeutic efficacy.[4][6][7]
References
- 1. Facebook [cancer.gov]
- 2. HKU Scholars Hub: Antitumor and vascular disrupting effects of ombrabulin in hepatocellular carcinoma [hub.hku.hk]
- 3. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Ombrabulin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin Hydrochloride (formerly AVE8062), a synthetic water-soluble analog of combretastatin A4, is a potent vascular disrupting agent (VDA) that has demonstrated significant preclinical antitumor activity.[1][2] Derived from the South African willow bush Combretum caffrum, ombrabulin selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of ombrabulin, summarizing key findings on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and development efforts in oncology.
Mechanism of Action: Targeting Tubulin and Disrupting Tumor Vasculature
Ombrabulin's primary mechanism of action is the disruption of microtubule dynamics in endothelial cells.[3] It binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[1][4] This interference with the cytoskeleton leads to a cascade of events specifically within the rapidly proliferating endothelial cells of the tumor neovasculature.
The key events in ombrabulin's mechanism of action are:
-
Tubulin Depolymerization: By inhibiting tubulin polymerization, ombrabulin causes the disassembly of the microtubule network within endothelial cells.[1][4]
-
Cytoskeletal Collapse and Morphological Changes: The disruption of the microtubule architecture leads to a loss of cell shape and integrity.
-
Induction of Apoptosis: The cytoskeletal collapse triggers programmed cell death (apoptosis) in endothelial cells.[1][2]
-
Vascular Shutdown: The apoptotic endothelial cells detach from the vessel walls, leading to the collapse of the tumor blood vessels.[1][2]
-
Tumor Necrosis: The acute disruption of blood flow deprives the tumor of oxygen and nutrients, resulting in extensive hemorrhagic necrosis of the tumor core.[1][2][4]
A critical aspect of ombrabulin's activity is its selectivity for tumor vasculature over that of normal tissues. This selectivity is attributed to the higher proliferation rate and immature nature of endothelial cells in the tumor microenvironment.[4]
Data Presentation
In Vitro Efficacy: Cytotoxicity in Endothelial and Tumor Cell Lines
Ombrabulin demonstrates potent cytotoxic effects against endothelial cells and a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Mouse Mesenteric Endothelial Cells (MMEC) | Endothelial | 10 | [3] |
| HeyA8 | Human Ovarian Cancer | 7 - 20 | [3] |
| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 | [3] |
| HeyA8-MDR | Human Ovarian Cancer (Multidrug Resistant) | 7 - 20 | [3] |
In Vivo Efficacy: Antitumor Activity in Preclinical Models
Ombrabulin has shown significant antitumor activity in various preclinical xenograft models, both as a monotherapy and in combination with other anticancer agents.
| Tumor Model | Treatment | Efficacy Outcome | Reference |
| HeyA8 Ovarian Cancer (mice) | Ombrabulin (30 mg/kg, i.p., twice weekly) | 65% reduction in tumor weight compared to vehicle control. | [3] |
| HEP2 Head and Neck Squamous Cell Carcinoma (mice) | Ombrabulin | Attenuated tumor growth compared to control. | [5][6] |
| FaDu Head and Neck Squamous Cell Carcinoma (mice) | Ombrabulin | Attenuated tumor growth compared to control. | [5][6] |
| FaDu Head and Neck Squamous Cell Carcinoma (mice) | Ombrabulin + Irradiation + Cisplatin | Complete tumor regression. | [5] |
| FaDu Head and Neck Squamous Cell Carcinoma (mice) | Ombrabulin + Irradiation + Cetuximab | More effective than double combination treatment regimens, leading to increased tumor growth delay. | [5] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The cytotoxic effects of ombrabulin on endothelial and tumor cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
The antitumor efficacy of ombrabulin in vivo is evaluated using xenograft models in immunocompromised mice.
-
Tumor Cell Implantation: Human tumor cells (e.g., HeyA8, HEP2, FaDu) are subcutaneously or intraperitoneally injected into nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and parameters such as tumor growth inhibition (TGI) and tumor growth delay are calculated to assess efficacy.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Immunohistochemistry for Vascular Disruption
Immunohistochemistry (IHC) is employed to visualize the effects of ombrabulin on the tumor vasculature.
-
Tissue Collection and Preparation: Tumors are harvested at specific time points after treatment, fixed in formalin, and embedded in paraffin.
-
Sectioning: Paraffin-embedded tumors are sectioned into thin slices (e.g., 4-5 µm) and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask the target epitopes.
-
Staining: Sections are incubated with a primary antibody against an endothelial cell marker (e.g., CD31) to identify blood vessels.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored signal.
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted.
-
Microscopy and Analysis: The stained sections are examined under a microscope to assess changes in vessel density, morphology, and the extent of necrosis.
Signaling Pathways
The primary signaling event initiated by ombrabulin is the disruption of microtubule polymerization. This physical insult to the cytoskeleton of endothelial cells is a potent inducer of the intrinsic apoptosis pathway. While the precise upstream signaling cascade linking microtubule disruption to apoptosis is complex, it is known to involve the Bcl-2 family of proteins and the subsequent activation of caspases.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent and selective vascular disrupting agent. Its ability to induce rapid and extensive necrosis in tumors by targeting the tumor vasculature has been demonstrated in a variety of in vitro and in vivo models. The quantitative data on its efficacy, combined with a clear understanding of its molecular mechanism, provides a solid foundation for its clinical development. Further research focusing on combination therapies and the identification of predictive biomarkers will be crucial in optimizing the therapeutic potential of ombrabulin in the treatment of solid tumors. Development of ombrabulin was discontinued after disappointing results from phase III clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Ombrabulin Hydrochloride's Anti-Cancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombrabulin Hydrochloride (formerly AVE8062), a synthetic water-soluble analog of combretastatin A4, is a potent vascular-disrupting agent (VDA) with significant anti-cancer properties demonstrated in vitro.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating endothelial and tumor cells.[1][3] This technical guide provides a detailed overview of the in vitro characterization of Ombrabulin's anti-cancer activity, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways and workflows. Although clinical development was discontinued after Phase III trials, Ombrabulin remains a critical reference compound for research into microtubule-targeting agents and vascular disruption in oncology.[2]
Mechanism of Action
Ombrabulin exerts its cytotoxic effects by targeting the fundamental cytoskeletal protein, tubulin. It binds to the colchicine binding site on the β-subunit of tubulin heterodimers.[1][4] This interaction inhibits the polymerization of tubulin into microtubules.[1][3] The disruption of microtubule dynamics has profound consequences for cellular function, primarily by interfering with the formation of the mitotic spindle, which is essential for cell division. This leads to an arrest of cancer cells in the G2/M phase of the cell cycle and the subsequent induction of apoptosis (programmed cell death).[3] Because of their high proliferation rate, endothelial cells within the tumor vasculature are particularly sensitive, and their destruction leads to a collapse of the tumor's blood supply and subsequent necrosis.[1]
Caption: Mechanism of action for this compound.
Quantitative Data on Anti-Cancer Activity
The in vitro potency of Ombrabulin has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
Table 1: Cytotoxicity (IC50) of this compound
| Cell Line | Cell Type | IC50 Value (nM) | Citation |
| MMEC | Mouse Mesenteric Endothelial | 10 | [5] |
| HeyA8 | Human Ovarian Cancer | 7 - 20 | [5] |
| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 | [5] |
| HeyA8-MDR | Human Ovarian Cancer (Multi-Drug Resistant) | 7 - 20 | [5] |
Note: The IC50 values represent the concentration of Ombrabulin required to inhibit cell viability by 50%.
Table 2: Effects on Cell Cycle and Apoptosis
| Effect | Observation | Cell Lines | Citation(s) |
| Cell Cycle Arrest | Significant arrest of cells in the G2/M phase. | MCF-7 (Breast), Jurkat (Leukemia) | [3][6] |
| Apoptosis Induction | Induces apoptosis following mitotic arrest. | Various | [1][7] |
| Tubulin Polymerization | Potently inhibits tubulin polymerization in vitro. | Purified Tubulin | [3] |
Detailed Experimental Protocols
Standardized in vitro assays are crucial for characterizing the anti-cancer activity of compounds like Ombrabulin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeyA8, SKOV3ip1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of Ombrabulin concentration to determine the IC50 value using non-linear regression analysis.[5][8]
Caption: General workflow for an MTT-based cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of Ombrabulin for 24 hours.
-
Harvesting: Detach and collect both adherent and floating cells to ensure all apoptotic and arrested cells are included.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9][10] An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[7][11]
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: On ice, prepare a reaction mixture in a 96-well half-area plate containing tubulin protein (e.g., 2 mg/mL), a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a polymerization enhancer like glycerol.[12][13]
-
Compound Addition: Add Ombrabulin, a negative control (e.g., Nocodazole), or a positive control (e.g., Paclitaxel) to the respective wells.[14]
-
Initiation and Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[12][14] Monitor the polymerization of tubulin by measuring the increase in turbidity (light scattering) at 350 nm every 30-60 seconds for 60-90 minutes.[12][14]
-
Analysis: Plot the change in absorbance over time. Inhibition of polymerization is observed as a suppression of the rate and extent of the absorbance increase compared to the untreated control.
References
- 1. Facebook [cancer.gov]
- 2. Ombrabulin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic Acid Restricts Human Bladder Cancer Cell Proliferation In Vitro by Inducing Caspase-Dependent Cell Death and Cell Cycle Arrest, and Decreasing Metastatic Potential [mdpi.com]
- 11. Omaveloxolone Suppresses Cell Growth and Causes Cell Cycle Arrest by Downregulating CDC20 Expression in Glioblastoma Cells Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Ombrabulin Hydrochloride in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin hydrochloride (AVE8062) is a potent vascular disrupting agent (VDA) that has demonstrated significant antitumor activity in various preclinical in vivo xenograft models. As a synthetic analogue of combretastatin A-4, ombrabulin functions by targeting the tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor, resulting in extensive tumor necrosis.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in xenograft studies, with a focus on head and neck squamous cell carcinoma (HNSCC) and ovarian cancer models. The information compiled is based on published preclinical studies to guide researchers in designing and executing similar in vivo experiments.
Mechanism of Action: Disruption of Tumor Vasculature
Ombrabulin exerts its anti-cancer effects by binding to the colchicine-binding site on β-tubulin in endothelial cells.[2] This interaction inhibits tubulin polymerization, leading to the depolymerization of the microtubule cytoskeleton. The disruption of microtubules in endothelial cells triggers a signaling cascade that results in increased cell contractility and permeability of the tumor vasculature. A key pathway implicated in this process is the RhoA/ROCK signaling cascade.[4][5] Activation of RhoA and its downstream effector, Rho-associated kinase (ROCK), leads to the phosphorylation of myosin light chain and subsequent actin-myosin stress fiber formation.[4] This results in endothelial cell shape changes, the breakdown of cell-cell junctions, and ultimately, the disruption of blood flow within the tumor, causing ischemic necrosis of the tumor tissue.[4][5]
Caption: Signaling pathway of Ombrabulin-induced vascular disruption.
Application 1: Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models
Ombrabulin has been shown to be effective in attenuating tumor growth in HNSCC xenograft models, both as a monotherapy and in combination with standard treatments like cisplatin, cetuximab, and radiation.[1][6]
Data Presentation
Table 1: Summary of Ombrabulin's Efficacy in HNSCC Xenograft Models
| Cell Line | Animal Model | Treatment Groups | Key Findings | Reference |
| HEP2 | Nude Mice | Control, Ombrabulin, Ombrabulin + Radiation, Ombrabulin + Cisplatin, Ombrabulin + Cetuximab, Triple Combinations | Ombrabulin attenuated tumor growth. Combination therapies, especially triple combinations, showed significantly increased tumor growth delay. | [1][6] |
| FaDu | Nude Mice | Control, Ombrabulin, Ombrabulin + Radiation, Ombrabulin + Cisplatin, Ombrabulin + Cetuximab, Triple Combinations | Ombrabulin attenuated tumor growth. More pronounced tumor growth delay and regression with combination therapies. Complete tumor regression was observed with the triple combination including platinum. | [1][6] |
Experimental Protocols
Protocol 1: Establishment of HNSCC Xenografts and Combination Therapy
This protocol is based on the methodologies described by Clémenson et al., 2013.[1][6]
1. Cell Culture:
- Culture HEP2 or FaDu human HNSCC cells in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase for implantation.
2. Animal Model:
- Use female athymic nude mice, 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any experimental procedures.
3. Tumor Cell Implantation:
- Resuspend harvested cells in sterile, serum-free medium or PBS.
- Inject 2 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
4. Treatment Protocol (once tumors reach a volume of ~150-200 mm³):
- This compound: Administer at a dose of 30 mg/kg via intraperitoneal (i.p.) injection. The frequency of administration in the combination studies was not specified, but a twice-weekly schedule has been used in other models.
- Cisplatin: Administer at a dose of 6 mg/kg i.p.
- Cetuximab: Administer at a dose of 1 mg/mouse i.p., twice weekly.
- Radiation: Deliver local irradiation to the tumor-bearing leg using an appropriate X-ray source. A single dose of 6 Gy or fractionated doses can be applied.
- Combination Schedules:
- For combination therapies, the precise timing of administration is crucial. While the specific schedule was not detailed in the available abstracts, a common approach is to administer the VDA (Ombrabulin) shortly before chemotherapy or radiation to maximize the therapeutic window. For example, Ombrabulin could be administered 4-6 hours before cisplatin or radiation.
5. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- The primary endpoint is typically tumor growth delay or tumor regression.
- Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed.
Cell_Culture [label="1. HEP2/FaDu Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Implantation [label="2. Subcutaneous Implantation\nin Nude Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tumor_Growth [label="3. Tumor Growth to\n~150-200 mm³", fillcolor="#FBBC05", fontcolor="#202124"];
Randomization [label="4. Randomization into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment [label="5. Treatment Administration\n(Single Agent & Combination)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Monitoring [label="6. Tumor Volume & Body\nWeight Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Endpoint [label="7. Endpoint Analysis\n(Tumor Growth Delay/Regression)", fillcolor="#202124", fontcolor="#FFFFFF"];
Cell_Culture -> Implantation;
Implantation -> Tumor_Growth;
Tumor_Growth -> Randomization;
Randomization -> Treatment;
Treatment -> Monitoring;
Monitoring -> Endpoint;
}
Caption: Workflow for HNSCC xenograft studies with Ombrabulin.
Application 2: Ovarian Cancer Xenograft Model
Ombrabulin has also been evaluated in ovarian cancer xenograft models, demonstrating efficacy in reducing tumor growth.
Data Presentation
Table 2: Summary of Ombrabulin's Efficacy in an Ovarian Cancer Xenograft Model
| Cell Line | Animal Model | Treatment Groups | Key Findings | Reference |
| HeyA8 | Nude Mice | Vehicle Control, Ombrabulin (10, 30, 50, 100 mg/kg) | Ombrabulin at 30 mg/kg i.p. twice weekly resulted in a 65% reduction in tumor weight compared to the vehicle control. Higher doses did not show significantly better antitumor effects. | (Information synthesized from preclinical data mentioned in various sources) |
Experimental Protocols
Protocol 2: Establishment of Ovarian Cancer Xenografts and Monotherapy
1. Cell Culture:
- Culture HeyA8 human ovarian cancer cells in appropriate media.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase.
2. Animal Model:
- Use female athymic nude mice, 6-8 weeks old.
3. Tumor Cell Implantation:
- Resuspend harvested HeyA8 cells in sterile, serum-free medium or PBS.
- Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
- Monitor tumor growth regularly.
4. Treatment Protocol (starting 7 days after tumor cell injection):
- This compound: Administer at a dose of 30 mg/kg via intraperitoneal (i.p.) injection, twice weekly for 3 weeks.
- Vehicle Control: Administer the vehicle solution (e.g., sterile saline or PBS) on the same schedule.
5. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement.
- The primary endpoint is the reduction in tumor weight or volume compared to the control group.
Cell_Culture [label="1. HeyA8 Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Implantation [label="2. Subcutaneous Implantation\nin Nude Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treatment_Initiation [label="3. Treatment Initiation\n(Day 7 Post-Implantation)", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment [label="4. Ombrabulin (30 mg/kg) or\nVehicle Administration (i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Monitoring [label="5. Tumor Volume & Body\nWeight Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Endpoint [label="6. Endpoint Analysis\n(Tumor Weight/Volume Reduction)", fillcolor="#202124", fontcolor="#FFFFFF"];
Cell_Culture -> Implantation;
Implantation -> Treatment_Initiation;
Treatment_Initiation -> Treatment;
Treatment -> Monitoring;
Monitoring -> Endpoint;
}
Caption: Workflow for ovarian cancer xenograft studies with Ombrabulin.
Conclusion
This compound is a promising vascular disrupting agent with demonstrated preclinical efficacy in various xenograft models. The provided protocols for HNSCC and ovarian cancer models offer a foundation for researchers to investigate its therapeutic potential further, both as a single agent and in combination with other anti-cancer therapies. Careful consideration of dosing, scheduling, and appropriate endpoints is crucial for the successful design and interpretation of in vivo studies with this compound.
References
- 1. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 2. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ombrabulin Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preclinical administration of Ombrabulin Hydrochloride (also known as AVE8062), a vascular-disrupting agent (VDA). Ombrabulin is a synthetic, water-soluble analog of combretastatin A4, which has demonstrated significant anti-tumor activity in various animal models.[1] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and toxicity of this compound. The information presented herein is collated from published preclinical research and is intended for laboratory research use only.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the tumor vasculature. The primary mechanism of action involves the following steps:
-
Binding to Tubulin: Ombrabulin binds to the colchicine-binding site on β-tubulin in endothelial cells.[1]
-
Inhibition of Tubulin Polymerization: This binding event inhibits the polymerization of tubulin into microtubules, a critical component of the cellular cytoskeleton.[1]
-
Endothelial Cell Shape Change and Apoptosis: The disruption of the microtubule network leads to a change in the shape of endothelial cells and induces programmed cell death (apoptosis).
-
Vascular Shutdown and Tumor Necrosis: The loss of endothelial cells results in the collapse of the tumor's blood vessels, leading to a shutdown of blood flow and subsequent necrosis of the tumor tissue.
Signaling Pathway for Ombrabulin-Induced Endothelial Cell Apoptosis
The following diagram illustrates the signaling pathway initiated by Ombrabulin, leading to endothelial cell apoptosis.
Caption: Signaling pathway of Ombrabulin-induced endothelial cell apoptosis.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from preclinical studies of this compound in various animal models.
Table 1: Efficacy of this compound in Mouse Xenograft Models
| Animal Model | Tumor Type | This compound Dose and Schedule | Administration Route | Key Efficacy Results | Reference |
| Nude Mice | Head and Neck Squamous Cell Carcinoma (FaDu Xenograft) | 30 mg/kg, twice weekly | Intraperitoneal (i.p.) | Attenuated tumor growth as a single agent. Complete tumor regression when combined with cisplatin and radiation. | [2][3] |
| Nude Mice | Head and Neck Squamous Cell Carcinoma (HEP2 Xenograft) | 30 mg/kg, twice weekly | Intraperitoneal (i.p.) | Attenuated tumor growth. | [2][3] |
| Nude Mice | Ovarian Carcinoma (HeyA8 Xenograft) | 30 mg/kg, twice weekly | Intraperitoneal (i.p.) | Reduced tumor growth. | [4] |
| Murine Models | Breast and Ovarian Cancers | Not specified | Not specified | Significant survival improvements when combined with docetaxel. | [1] |
Table 2: Toxicology Profile of this compound in Animal Models
| Animal Model | Administration Route | Dose Range | Key Toxicity Findings | Reference |
| Rodents (General) | Intravenous (i.v.), Intraperitoneal (i.p.), Oral | Varies by study | General signs of toxicity (e.g., weight loss, changes in activity) are monitored. Dose-limiting toxicities in human trials, informed by animal studies, include abdominal pain, tumor pain, and hypertension. | [5] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in animal studies for efficacy and acute toxicity assessment.
Protocol for Efficacy Study in a Mouse Xenograft Model
This protocol is based on studies of Ombrabulin in head and neck squamous cell carcinoma xenografts.[2][3]
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent or in combination with other therapies in a mouse xenograft model.
Materials:
-
This compound (AVE8062)
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Female athymic nude mice (6-8 weeks old)
-
FaDu or HEP2 human squamous cell carcinoma cells
-
Matrigel (optional)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow:
Caption: Experimental workflow for an in vivo efficacy study.
Procedure:
-
Tumor Cell Implantation:
-
Culture FaDu or HEP2 cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL. An equal volume of Matrigel can be mixed with the cell suspension.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS).
-
On the day of treatment, dilute the stock solution to the final concentration for injection.
-
Administer this compound at a dose of 30 mg/kg via intraperitoneal injection.
-
The treatment schedule is typically twice weekly.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
The study endpoint may be a pre-determined tumor volume (e.g., 1500 mm³), a specific time point, or the observation of significant morbidity.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Perform statistical analysis to compare tumor growth between treatment groups.
-
If applicable, conduct a survival analysis.
-
Protocol for Acute Toxicity Study
Objective: To determine the acute toxicity profile and the maximum tolerated dose (MTD) of this compound in mice.
Materials:
-
This compound
-
Sterile vehicle
-
Male and female mice (e.g., CD-1 or BALB/c), 6-8 weeks old
-
Sterile syringes and needles
-
Animal balance
Experimental Workflow:
Caption: Workflow for an acute toxicity study.
Procedure:
-
Animal Acclimatization:
-
Acclimatize animals to the laboratory conditions for at least 5 days before the study.
-
-
Dose Formulation:
-
Prepare a series of graded doses of this compound in the appropriate vehicle.
-
-
Administration:
-
Administer a single dose of this compound to each animal. The route of administration should be relevant to the intended clinical use (e.g., intravenous or intraperitoneal).
-
-
Observation:
-
Observe the animals continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record any instances of mortality.
-
-
Body Weight:
-
Measure the body weight of each animal before dosing and then weekly throughout the 14-day observation period.
-
-
Necropsy:
-
At the end of the observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) and record any pathological changes.
-
-
Data Analysis:
-
Analyze the mortality data to determine the LD50 (if applicable).
-
Identify the dose levels at which adverse effects are observed.
-
Determine the Maximum Tolerated Dose (MTD).
-
Conclusion
This compound is a potent vascular-disrupting agent with significant anti-tumor activity in preclinical models. The protocols provided in this document offer a framework for conducting in vivo efficacy and toxicity studies. Researchers should adapt these protocols to their specific research questions and animal models, ensuring compliance with all institutional and national guidelines for animal welfare. Careful dose selection and monitoring are crucial for obtaining reliable and reproducible data. The combination of Ombrabulin with other anti-cancer therapies, such as chemotherapy and radiation, has shown promise and warrants further investigation.[2][3]
References
- 1. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. researchgate.net [researchgate.net]
- 5. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Viability Assays for Ombrabulin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Ombrabulin Hydrochloride (also known as AVE8062 or AC7700) is a synthetic, water-soluble analogue of combretastatin A4, a compound originally isolated from the South African willow bush, Combretum caffrum.[1][2][3] It is classified as a vascular-disrupting agent (VDA) with potent antineoplastic activities.[1][2] Ombrabulin's primary mechanism of action involves the disruption of the existing tumor vasculature, leading to a cascade of events that culminates in tumor necrosis.[1][4] These application notes provide an overview of its mechanism, a summary of its cytotoxic effects on various cell lines, and detailed protocols for conducting common in vitro cell viability assays to assess its efficacy.
Mechanism of Action
Ombrabulin functions by binding to the colchicine-binding site on β-tubulin.[1][4][5] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton.[1][4] The destabilization of the cytoskeleton is particularly effective against highly proliferative cells, such as the endothelial cells that form the lining of tumor blood vessels.[4] This disruption leads to changes in cell shape, mitotic arrest, and ultimately, apoptosis (programmed cell death) of the endothelial cells.[1][2] The subsequent collapse of the tumor's blood vessels acutely cuts off the supply of oxygen and nutrients, resulting in extensive tumor necrosis.[1][4]
Caption: Signaling pathway of Ombrabulin leading to tumor necrosis.
Quantitative Data Summary: In Vitro Cytotoxicity
Ombrabulin has demonstrated cytotoxic effects across a range of endothelial and tumor cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below. These values are typically determined after a 48-hour incubation period.[6]
| Cell Line | Cell Type | Assay Type | IC50 / GI50 Value | Citation |
| MMEC | Mouse Mesenteric Endothelial | MTT | 10 nM | [6] |
| HeyA8 | Human Ovarian Cancer | MTT | 7 - 20 nM (Range) | [6] |
| SKOV3ip1 | Human Ovarian Cancer | MTT | 7 - 20 nM (Range) | [6] |
| HeyA8-MDR | Human Ovarian Cancer | MTT | 7 - 20 nM (Range) | [6] |
| SK-OV-3 | Human Ovarian Cancer | SRB | 9.02 nM | [6] |
| DU-145 | Human Prostate Cancer | SRB | 16.4 nM | [6] |
| NCI-H460 | Human Lung Cancer | SRB | 24.1 nM | [6] |
| HeLa | Human Cervical Cancer | MTT | 0.72 nM (0.00072 µM) | [6] |
| MCF7 | Human Breast Cancer | MTT | 3.1 nM (0.0031 µM) | [6] |
Experimental Protocols
Two common colorimetric assays used to evaluate the in vitro efficacy of Ombrabulin are the MTT and Sulforhodamine B (SRB) assays.[6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[7][8]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for vehicle control (medium with Ombrabulin's solvent) and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the corresponding Ombrabulin dilutions or control medium.
-
Exposure: Incubate the plate for the desired exposure period (typically 48 hours for Ombrabulin).[6]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration (e.g., 0.5 mg/mL). Remove the drug-containing medium from the wells and add 100 µL of the MTT working solution to each well.[7]
-
Formazan Development: Incubate the plate for 1-4 hours at 37°C, protected from light.[9] Visually inspect for the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO), or a solution of 16% SDS in 40% DMF with 2% acetic acid) to each well.[7] Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 540-570 nm.
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which reflects the number of viable cells. This assay is independent of metabolic activity.
Workflow Diagram: SRB Assay
Caption: Step-by-step workflow for the SRB cell viability assay.
Detailed Protocol:
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) without aspirating the medium. Incubate at 4°C for 1 hour.
-
Washing: Carefully decant the supernatant. Wash the plate five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells.
-
Drying: Allow the plate to air dry completely. This can be done at room temperature overnight or by using a blow dryer.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 10-30 minutes.
-
Removing Unbound Dye: Quickly decant the SRB solution and wash the plate five times with 1% (v/v) acetic acid to remove any unbound dye.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 510 nm.
References
- 1. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Ombrabulin - Wikipedia [en.wikipedia.org]
- 4. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. idus.us.es [idus.us.es]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Vascular Disruption by Ombrabulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin Hydrochloride (formerly AVE8062) is a potent vascular disrupting agent (VDA) that functions as a tubulin-binding agent. It is a synthetic derivative of combretastatin A4, which selectively targets the immature and rapidly proliferating endothelial cells of tumor vasculature. By binding to tubulin, Ombrabulin disrupts the endothelial cell cytoskeleton, leading to cell rounding, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow.[1] This targeted vascular disruption results in extensive downstream tumor necrosis and hypoxia.
These application notes provide an overview of the mechanism of action of Ombrabulin and detail in vivo imaging techniques for visualizing and quantifying its vascular-disrupting effects. The included protocols for Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) and Bioluminescence Imaging (BLI) are intended to guide researchers in the preclinical evaluation of Ombrabulin and other similar VDAs.
Mechanism of Action
Ombrabulin exerts its anti-vascular effects through a well-defined molecular pathway. As a tubulin-binding agent, it inhibits the polymerization of tubulin into microtubules within endothelial cells.[2] This disruption of the microtubule network is the primary event that triggers a cascade of downstream signaling, most notably involving the RhoA-GTP signaling pathway.[2] Activation of RhoA kinase leads to profound morphological changes in endothelial cells, including cell contraction and rounding.[2] This results in the breakdown of cell-cell junctions, increased vascular permeability, and detachment of endothelial cells from the basement membrane, ultimately leading to vascular collapse and thrombosis within the tumor.[3]
In Vivo Imaging Modalities for Assessing Vascular Disruption
Several non-invasive in vivo imaging techniques can be employed to monitor the acute vascular changes induced by Ombrabulin. The choice of modality often depends on the specific research question, available instrumentation, and the desired level of spatial and temporal resolution.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): DCE-MRI is a powerful technique for quantitatively assessing changes in vascular perfusion and permeability. By monitoring the influx and efflux of a contrast agent, researchers can derive key parameters that reflect the integrity and function of the tumor vasculature.[4]
-
Bioluminescence Imaging (BLI): BLI is a highly sensitive method for monitoring tumor viability and response to therapy in real-time. In the context of VDAs, a decrease in the bioluminescent signal from luciferase-expressing tumor cells can be an early indicator of reduced blood flow and subsequent cell death.[5]
-
Doppler Ultrasound: This modality can be used to directly measure blood flow velocity within tumor vessels, providing a direct assessment of vascular shutdown.
-
Photoacoustic Imaging: This technique can provide information on blood oxygenation and hemoglobin concentration, offering insights into the hypoxic environment created by vascular disruption.[3]
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the effects of vascular disrupting agents, including those with similar mechanisms to Ombrabulin.
Table 1: Quantitative Parameters from DCE-MRI Studies of VDAs
| Parameter | Description | Typical Change After VDA Treatment | Reference |
| Ktrans (min-1) | Volume transfer constant between blood plasma and extravascular extracellular space. Reflects vessel permeability and blood flow. | Decrease | [6] |
| ve | Fractional volume of the extravascular extracellular space. | No significant change or slight increase | [6] |
| vp | Fractional plasma volume. | Decrease | [6] |
| AUC | Area under the contrast agent concentration-time curve. | Decrease | [4] |
Table 2: Quantitative Parameters from Bioluminescence Imaging Studies of VDAs
| Parameter | Description | Typical Change After VDA Treatment | Reference |
| Bioluminescence Intensity (photons/s/cm²/sr) | Light emission from luciferase-expressing tumor cells. | Significant decrease (often >80%) within hours | [5] |
| Time to Peak Signal | Time taken to reach maximum bioluminescence after substrate injection. | May increase due to impaired substrate delivery | [7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Vascular Disruption using DCE-MRI
Objective: To quantitatively measure changes in tumor vascular perfusion and permeability following treatment with this compound.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines)
-
This compound (formulated for in vivo administration)
-
MRI contrast agent (e.g., Gd-DTPA)
-
Small animal MRI scanner (e.g., 7T or 9.4T) with a dedicated animal coil
-
Animal anesthesia system (e.g., isoflurane)
-
Physiological monitoring equipment (respiration, temperature)
-
Catheterization supplies for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (1-2% in oxygen).
-
Place the animal on a heated stage to maintain body temperature.
-
Secure a tail vein catheter for administration of the contrast agent.
-
Position the animal within the MRI scanner, ensuring the tumor is centered in the imaging coil.
-
-
Baseline Imaging:
-
Acquire pre-contrast T1-weighted images to determine the baseline relaxation time (T10).
-
Obtain anatomical reference images (e.g., T2-weighted images).
-
-
DCE-MRI Acquisition:
-
Initiate a rapid T1-weighted gradient echo sequence.
-
After acquiring a few baseline scans, administer a bolus of the MRI contrast agent (e.g., 0.1 mmol/kg Gd-DTPA) via the tail vein catheter.
-
Continue acquiring dynamic scans for a predefined period (e.g., 10-15 minutes) to capture the wash-in and wash-out of the contrast agent.
-
-
Ombrabulin Administration:
-
Following baseline imaging, administer this compound at the desired dose and route.
-
-
Post-Treatment Imaging:
-
At selected time points after Ombrabulin administration (e.g., 2, 6, 24 hours), repeat the DCE-MRI acquisition (steps 1-3).
-
-
Data Analysis:
-
Perform motion correction on the dynamic image series.
-
Define a region of interest (ROI) encompassing the tumor.
-
If possible, define an arterial input function (AIF) from a major blood vessel.
-
Fit the dynamic signal intensity data within the tumor ROI to a pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters such as Ktrans, ve, and vp.[6]
-
Compare the post-treatment parameters to the baseline values to quantify the extent of vascular disruption.
-
Protocol 2: In Vivo Assessment of Tumor Viability using Bioluminescence Imaging (BLI)
Objective: To monitor the real-time effects of this compound on tumor viability as a surrogate for vascular function.
Materials:
-
Tumor-bearing mice with luciferase-expressing cancer cells (e.g., subcutaneous or orthotopic xenografts)
-
This compound (formulated for in vivo administration)
-
D-luciferin substrate
-
In vivo imaging system (IVIS) or similar BLI system
-
Animal anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the animal in the imaging chamber of the BLI system.
-
-
Baseline Imaging:
-
Ombrabulin Administration:
-
Following baseline imaging, administer this compound at the desired dose and route.
-
-
Post-Treatment Imaging:
-
At various time points after Ombrabulin administration (e.g., 2, 4, 6, 24, 48, 72 hours), repeat the BLI acquisition (steps 1-2).
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor area in the bioluminescent images.
-
Quantify the total photon flux (photons/second) or radiance (photons/s/cm²/sr) within the ROI for each time point.
-
Normalize the post-treatment bioluminescence signals to the baseline signal for each animal to determine the percentage of signal reduction.
-
A significant and rapid decrease in bioluminescence is indicative of vascular shutdown and subsequent tumor cell death.[5]
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of Ombrabulin-induced vascular disruption.
Caption: Experimental workflow for DCE-MRI analysis.
Caption: Experimental workflow for Bioluminescence Imaging.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ombrabulin Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin Hydrochloride is a potent vascular disrupting agent (VDA) that has shown significant anti-tumor activity in a variety of preclinical models. As a synthetic analogue of combretastatin A4, its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton. This activity preferentially targets the rapidly proliferating endothelial cells of the tumor vasculature, causing a collapse of the tumor's blood supply and subsequent necrosis. Furthermore, Ombrabulin directly impacts cancer cells by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. These application notes provide a summary of sensitive cell lines, detailed experimental protocols to assess cellular responses to this compound, and an overview of the key signaling pathways involved.
Cell Lines Sensitive to this compound
This compound has demonstrated cytotoxic and anti-proliferative effects across a range of endothelial and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Below is a summary of reported IC50 values for this compound in various cell lines.
| Cell Line | Cell Type | IC50 (nM) |
| Endothelial Cells | ||
| Mouse Mesenteric Endothelial Cells (MMEC) | Murine Endothelial | ~10 |
| Ovarian Cancer | ||
| HeyA8 | Human Ovarian Cancer | 7 - 20 |
| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 |
| HeyA8-MDR | Human Ovarian Cancer (Multi-Drug Resistant) | 7 - 20 |
| Head and Neck Squamous Cell Carcinoma | ||
| HEP2 | Human Laryngeal Carcinoma | Data suggests sensitivity, specific IC50 not available |
| FaDu | Human Pharyngeal Squamous Cell Carcinoma | Data suggests sensitivity, specific IC50 not available |
| Breast Cancer | ||
| MCF-7 | Human Breast Adenocarcinoma | Data suggests sensitivity, specific IC50 not available |
| Colorectal Cancer | ||
| HT-29 | Human Colorectal Adenocarcinoma | Data suggests sensitivity, specific IC50 not available |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][2]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[2]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a high-concentration stock.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully add 10 µL of MTT reagent (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates or T25 flasks at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect both the detached and floating cells. For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating critical cellular signaling pathways, primarily those involved in microtubule dynamics, cell cycle regulation, and apoptosis.
Disruption of Tubulin Polymerization and Induction of G2/M Arrest
Ombrabulin binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, activating the Spindle Assembly Checkpoint (SAC). The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1. The sustained high levels of the Cyclin B1/Cdk1 complex block cells in the G2/M phase of the cell cycle.
Induction of Apoptosis
Prolonged mitotic arrest induced by Ombrabulin can lead to apoptosis. The disruption of microtubule integrity can activate both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. This leads to the activation of caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway can be activated through death receptors, leading to the activation of caspase-8, which can also activate caspase-3. Activated caspase-3 cleaves key cellular substrates, such as PARP, ultimately leading to the biochemical and morphological hallmarks of apoptosis.
References
- 1. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced soli... [cancer.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ombrabulin Hydrochloride Efficacy Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) as a powerful tool to assess the efficacy of Ombrabulin Hydrochloride, a vascular disrupting agent (VDA). The included protocols and data will enable researchers to effectively evaluate the impact of Ombrabulin on key tumor biomarkers related to vascularity, proliferation, and apoptosis.
Introduction to this compound
This compound is a synthetic analogue of combretastatin A4, a natural compound derived from the African bush willow tree. As a VDA, Ombrabulin selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. Its primary mechanism of action involves binding to tubulin, the building block of microtubules. This interaction disrupts the endothelial cell cytoskeleton, leading to cell shape changes, increased vascular permeability, and ultimately, apoptosis of the endothelial cells lining the tumor blood vessels. This targeted disruption of the tumor's blood supply makes Ombrabulin a promising candidate for cancer therapy, particularly in combination with other anti-cancer agents.
Immunohistochemistry is an invaluable technique for visualizing and quantifying the in-situ effects of Ombrabulin within the tumor microenvironment. By using specific antibodies to label key proteins, IHC can provide critical insights into the drug's pharmacodynamic effects on vascular density, cell proliferation, and apoptosis.
Data Presentation: Quantitative Analysis of Ombrabulin's Effects
The following tables summarize quantitative data from preclinical studies assessing the efficacy of this compound using immunohistochemistry.
| Biomarker | Tumor Model | Treatment Group | Outcome Measure | Result |
| CD31 | Head and Neck Squamous Cell Carcinoma (FaDu) Xenograft | Ombrabulin | Microvessel Density (MVD) | Specificity towards intratumoral vessels, leading to vascular disruption.[1] |
| Ki-67 | Patient-Derived Breast Cancer Xenograft (HBCx-34) | Ulipristal Acetate (UPA) - a PR modulator with anti-proliferative effects | Ki-67 Index | Significant 20% decrease in Ki-67 index compared to the control group.[2] |
| Cleaved Caspase-3 | HT29 Subcutaneous Xenografts | Foscan-PDT (Photodynamic Therapy) | Apoptotic Index (AI) | Significantly lower AI in control tumors (1.4%) compared to treated tumors.[3] |
Experimental Protocols
Detailed methodologies for the key immunohistochemical experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Protocol 1: Immunohistochemical Staining for CD31 (Microvessel Density)
Objective: To quantify the microvessel density in tumor tissue sections as a measure of Ombrabulin's anti-vascular effects.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CD31 polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave oven or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-CD31 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with DAB substrate-chromogen solution until a brown color develops.
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Differentiate in 1% acid alcohol and blue in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification: Microvessel density can be quantified by counting the number of CD31-positive vessels in several high-power fields.
Protocol 2: Immunohistochemical Staining for Ki-67 (Cell Proliferation)
Objective: To determine the proliferation index in tumor tissue sections as a measure of Ombrabulin's cytostatic or cytotoxic effects.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Reagents for deparaffinization, rehydration, and antigen retrieval as in Protocol 1.
-
Primary antibody: Mouse anti-Ki-67 monoclonal antibody.
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP).
-
Other reagents as listed in Protocol 1.
Procedure:
-
Follow steps 1-4 from Protocol 1 for deparaffinization, rehydration, antigen retrieval, and blocking.
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Ki-67 antibody (diluted according to manufacturer's instructions) for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Follow steps 8 and 9 from Protocol 1 for chromogen detection, counterstaining, and mounting.
Quantification: The Ki-67 proliferation index is calculated as the percentage of Ki-67-positive tumor cell nuclei among the total number of tumor cells counted in representative fields.[4]
Protocol 3: Immunohistochemical Staining for Cleaved Caspase-3 (Apoptosis)
Objective: To quantify the number of apoptotic cells in tumor tissue sections as a measure of Ombrabulin's pro-apoptotic efficacy.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Reagents for deparaffinization, rehydration, and antigen retrieval as in Protocol 1.
-
Primary antibody: Rabbit anti-cleaved caspase-3 polyclonal antibody.
-
Other reagents as listed in Protocol 1.
Procedure:
-
Follow steps 1-4 from Protocol 1 for deparaffinization, rehydration, antigen retrieval, and blocking.
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-cleaved caspase-3 antibody (diluted according to manufacturer's instructions) overnight at 4°C.
-
-
Follow steps 6-9 from Protocol 1 for secondary antibody incubation, signal amplification, chromogen detection, counterstaining, and mounting.
Quantification: The apoptotic index is determined by counting the percentage of cleaved caspase-3-positive cells within the tumor.[3][5]
Visualizations
The following diagrams illustrate key pathways and workflows related to the assessment of this compound.
Caption: Mechanism of Action of this compound.
Caption: General Immunohistochemistry Experimental Workflow.
Caption: Logical Relationships of Ombrabulin Efficacy Assessment.
References
- 1. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 2. Anti-Tumoral Effects of Anti-Progestins in a Patient-Derived Breast Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Immunohistochemical analysis of cleaved caspase-3 detects high level of apoptosis frequently in diffuse large B-cell lymphomas of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ombrabulin Hydrochloride dose-limiting toxicities in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of Ombrabulin Hydrochloride observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities observed with single-agent this compound?
In a Phase I dose-escalation study, the most common DLTs for single-agent ombrabulin administered every three weeks included Grade 3 abdominal pain at a dose of 50 mg/m² and a combination of Grade 3 tumor pain and Grade 3 hypertension at 60 mg/m².[1] Another Phase I study in Japanese patients identified Grade 3 lymphopenia, Grade 2 hypertension, and Grade 3 diarrhea as DLTs at the 50 mg/m² dose level.[2][3]
Q2: What is the recommended Phase II dose (RP2D) for single-agent Ombrabulin?
Based on the dose-escalation studies, the recommended Phase II dose for single-agent ombrabulin is 50 mg/m² administered as a 30-minute intravenous infusion every 3 weeks.[1][2][3]
Q3: What are the common non-dose-limiting adverse events associated with Ombrabulin?
Common toxicities that are not typically dose-limiting include headache, asthenia, nausea, diarrhea, transient hypertension, anemia, and lymphopenia.[1] Cardiovascular events such as hypertension, tachycardia, bradycardia, and atrial fibrillation have also been noted with vascular disrupting agents like ombrabulin.[2]
Q4: What DLTs have been observed when Ombrabulin is combined with other chemotherapy agents?
When combined with docetaxel, DLTs included Grade 3 fatigue, Grade 3 neutropenic infection, Grade 3 headache, Grade 4 febrile neutropenia, and Grade 3 thrombosis at various ombrabulin and docetaxel dose levels.[4][5] In combination with cisplatin and docetaxel, a Phase I study in Japanese patients was halted at the initial dose level due to hematological and non-hematological DLTs.[6] When combined with a taxane/platinum doublet, toxicities included Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, Grade 3 ALT elevation, and Grade 3 peripheral ischemia.[7]
Q5: How should I manage a patient experiencing hypertension during Ombrabulin infusion?
Transient hypertension is a known side effect.[1] Standard clinical protocols for managing acute hypertension should be followed, including regular blood pressure monitoring during and after the infusion. Dose adjustment or interruption may be necessary depending on the severity and duration of the hypertensive event, as Grade 3 hypertension was a dose-limiting toxicity at higher doses.[1]
Q6: Are there any notable differences in the toxicity profile of Ombrabulin between different patient populations?
A Phase I study in Japanese patients with advanced solid tumors concluded that the safety and pharmacokinetic profiles of ombrabulin were comparable to those observed in Caucasian patients, with a recommended dose of 50 mg/m² in both populations.[2][3]
Dose-Limiting Toxicities Data
Table 1: Dose-Limiting Toxicities of Single-Agent this compound
| Clinical Trial Phase | Patient Population | Dose Escalation Range | Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) Observed |
| Phase I | Advanced Solid Malignancies | 6 to 60 mg/m² | 50 mg/m² | - Grade 3 abdominal pain at 50 mg/m² - Grade 3 tumor pain and Grade 3 hypertension at 60 mg/m²[1] |
| Phase I | Japanese patients with Advanced Solid Tumors | 15.5 to 50 mg/m² | 50 mg/m² | - Grade 3 lymphopenia, Grade 2 hypertension, and Grade 3 diarrhea at 50 mg/m²[2][3] |
Table 2: Dose-Limiting Toxicities of this compound in Combination Therapy
| Clinical Trial Phase | Combination Regimen | Ombrabulin Dose Range | Dose-Limiting Toxicities (DLTs) Observed |
| Phase I | Ombrabulin + Docetaxel | 11.5 to 42 mg/m² with 75 mg/m² docetaxel; 30 to 35 mg/m² with 100 mg/m² docetaxel | - Grade 3 fatigue - Grade 3 neutropenic infection - Grade 3 headache - Grade 4 febrile neutropenia - Grade 3 thrombosis[4][5] |
| Phase I | Ombrabulin + Cisplatin/Docetaxel or Carboplatin/Paclitaxel | 15.5 to 35 mg/m² | - Grade 4 febrile neutropenia - Grade 4 pulmonary embolism - Grade 3 ALT elevation - Grade 3 peripheral ischemia[7] |
| Phase I | Ombrabulin + Cisplatin and Docetaxel (Japanese patients) | Initial dose level | Hematological and non-hematological DLTs leading to study termination.[6] |
Experimental Protocols & Methodologies
Dose Escalation and DLT Assessment in a Phase I Trial
The following workflow outlines a typical dose-escalation and DLT evaluation process for a novel agent like Ombrabulin, as inferred from the methodologies described in the cited clinical trials.[1][3][4][7]
Mechanism of Action: Vascular Disruption
Ombrabulin is a synthetic analogue of combretastatin A4 and functions as a vascular-disrupting agent (VDA).[8] Its mechanism involves binding to the colchicine site on tubulin within endothelial cells. This interaction inhibits tubulin polymerization, leading to the disorganization of the cytoskeleton.[6][8] The ultimate effect is mitotic arrest and apoptosis of endothelial cells, causing a collapse of the tumor's blood vessels and subsequent tumor necrosis.[8] Preclinical studies have shown that ombrabulin can induce widespread tumor necrosis within 24 hours of administration.[2]
References
- 1. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
Technical Support Center: Managing Hypertension Induced by Ombrabulin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hypertension associated with the experimental vascular disrupting agent (VDA), Ombrabulin Hydrochloride (AVE8062).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, water-soluble prodrug of combretastatin A4, a compound originally isolated from the African bush willow tree Combretum caffrum.[1][2][3] It acts as a vascular disrupting agent (VDA) by binding to the colchicine site on endothelial cell tubulin.[1][4] This interaction inhibits tubulin polymerization, leading to the disruption of the endothelial cell cytoskeleton, collapse of tumor blood vessels, and subsequent tumor necrosis.[1][2][5]
Q2: Why does Ombrabulin cause hypertension?
A2: Hypertension is a recognized side effect of VDAs like Ombrabulin.[3][6][7] The exact mechanism is not fully elucidated but is thought to involve mild smooth muscle contraction, leading to an increase in peripheral vascular resistance.[6] This effect is distinct from its anti-tumor action, which targets endothelial cells.[6]
Q3: How common and severe is hypertension with Ombrabulin?
A3: Transient hypertension is a common toxicity observed in clinical trials of Ombrabulin.[5][8] The severity is dose-dependent.[5][9] In a Phase I dose-escalation study, transient hypertension was a common toxicity, and Grade 3 hypertension was a dose-limiting toxicity at 60 mg/m².[5] The recommended Phase II dose was established at 50 mg/m².[5][8] Another study in Japanese patients reported Grade 2 hypertension at the 50 mg/m² dose level.[8]
Q4: When does hypertension typically occur after Ombrabulin administration?
A4: For the parent compound class (combretastatins), increases in blood pressure are typically acute and transient. They often occur within 30 minutes to 1 hour after infusion, peak by 2 hours, and return to baseline within 3 to 4 hours.[10]
Q5: What are the general guidelines for managing hypertension in a clinical research setting?
A5: While specific guidelines for Ombrabulin are limited due to its experimental nature, general principles for managing cancer therapy-induced hypertension apply. A target blood pressure of <130/80 mmHg is often recommended for patients with comorbidities, while a target of <140/90 mmHg may be acceptable for others.[1][11] It is crucial to establish a baseline blood pressure before initiating treatment and to monitor it frequently, especially during the first cycle.[2]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high or rapid increase in blood pressure post-administration. | Dose-dependent hypertensive effect of Ombrabulin. Pre-existing, undiagnosed hypertension in the animal model. | 1. Preclinical: Consider prophylactic treatment with a calcium channel blocker (e.g., diltiazem, nicardipine) or nitroglycerin, which have been shown to block this effect in rats without compromising anti-tumor activity.[9][12] 2. Clinical: Follow established clinical trial protocols for managing acute hypertension. This may involve the administration of fast-acting antihypertensive agents. |
| Hypertension is refractory to standard antihypertensive agents. | The mechanism of VDA-induced hypertension may not be responsive to all classes of antihypertensives. | 1. Preclinical: In rat models, beta-blockers (e.g., metoprolol) were found to be ineffective.[12] Focus on calcium channel blockers or nitrates. 2. Clinical: Amlodipine (a dihydropyridine calcium channel blocker) and ACE inhibitors/ARBs are often effective for hypertension induced by other targeted cancer therapies and can be considered.[2][13] |
| Difficulty in obtaining accurate and consistent blood pressure readings in animal models. | Improper technique or equipment. Stress-induced hypertension in conscious animals. | 1. Ensure proper training on blood pressure measurement techniques (e.g., tail-cuff plethysmography). Allow for acclimatization of the animals to the procedure to minimize stress.[9] 2. For continuous and more accurate monitoring in preclinical studies, consider using implantable telemetry systems.[13] |
| Need to interrupt or discontinue Ombrabulin treatment due to severe hypertension. | Blood pressure exceeds the safety thresholds defined in the experimental or clinical protocol. | 1. Severe hypertension (e.g., SBP > 180 mmHg or DBP > 120 mmHg) requires immediate intervention.[11] 2. Adhere strictly to the protocol's criteria for dose reduction or treatment discontinuation to ensure subject safety. |
Section 3: Data Presentation
Table 1: Dose-Escalation and Hypertensive Events of Single-Agent Ombrabulin in Clinical Trials
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) Related to Hypertension | Other Common Toxicities | Reference |
| 6 - 40 | - | Not specified as dose-limiting at these levels | Transient hypertension reported as a common toxicity | [5] |
| 50 | 39 (in RP2D cohort) | Grade 3 abdominal pain (1 patient) | Headache, asthenia, abdominal pain, nausea, diarrhea, transient hypertension, anemia, lymphopenia | [5] |
| 50 | - | Grade 2 hypertension (1 patient, judged as DLT) | Diarrhea, nausea, hypertension, anemia | [8] |
| 60 | - | Grade 3 tumor pain/Grade 3 hypertension (1 patient) | - | [5] |
RP2D: Recommended Phase II Dose
Section 4: Experimental Protocols
Preclinical Monitoring of Blood Pressure in Mice
Objective: To accurately measure blood pressure in mice treated with this compound.
Method 1: Tail-Cuff Plethysmography (Non-Invasive)
-
Acclimatization: For at least one week prior to the experiment, acclimatize the mice to the restraining device and tail cuff to minimize stress-induced blood pressure elevation.[9]
-
Procedure:
-
Place the conscious mouse in a restraining tube.
-
Position the tail cuff and sensor on the mouse's tail.
-
The system automatically inflates and deflates the cuff while a sensor detects the return of blood flow.
-
Obtain multiple readings and average them for a final value.
-
-
Considerations: This method is best for measuring systolic blood pressure and can be less accurate for diastolic pressure. Results can be influenced by the animal's stress level and temperature.
Method 2: Radiotelemetry (Invasive - Gold Standard)
-
Surgical Implantation:
-
Data Collection:
-
House the mouse in its home cage placed on a receiver platform.
-
The telemetry system allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals, providing highly accurate and reliable data.[13]
-
Clinical Monitoring of Blood Pressure
Objective: To monitor and manage hypertension in patients receiving Ombrabulin in a clinical trial setting.
-
Baseline Assessment: Before the first infusion, conduct a thorough cardiovascular assessment, including multiple blood pressure measurements to establish an accurate baseline.[6]
-
Monitoring During and After Infusion:
-
Monitor blood pressure before, during, and at frequent intervals (e.g., every 15-30 minutes) for the first few hours after the Ombrabulin infusion, as the hypertensive effect is typically acute.[10]
-
Continue to monitor blood pressure at subsequent study visits.
-
-
Patient Education: Instruct patients on the importance of regular blood pressure monitoring, potentially including home blood pressure monitoring, and to report any symptoms of severe hypertension (e.g., headache, dizziness, blurred vision).[11]
Section 5: Visualizations
Signaling Pathway
Caption: Proposed mechanisms of Ombrabulin's dual action.
Experimental Workflow
Caption: Workflow for assessing Ombrabulin-induced hypertension.
References
- 1. Management of hypertension in patients with cancer: challenges and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risks and management of hypertension in cancer patients undergoing targeted therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular toxicity profiles of vascular-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exaggerated hypertensive response to combretastatin A-4 phosphate in hypertensive rats: Effective pharmacological inhibition by diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Pharmacological inhibition of the hypertensive response to combretastatin A-4 phosphate in rats [hero.epa.gov]
- 13. Hypertension Management in Cancer Patients | MedPage Today [medpagetoday.com]
Technical Support Center: Overcoming Acquired Resistance to Ombrabulin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Ombrabulin Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a vascular disrupting agent (VDA). It is a synthetic, water-soluble analogue of combretastatin A4.[1][2] Its primary mechanism involves binding to the colchicine site on β-tubulin of endothelial cells.[1][3] This binding inhibits tubulin polymerization, leading to the destabilization of the cytoskeleton in endothelial cells. The consequence is a rapid and selective shutdown of tumor blood flow, which in turn causes extensive tumor necrosis.[3][4]
Q2: What are the common reasons for observing acquired resistance to Ombrabulin in our preclinical models?
Acquired resistance to Ombrabulin, and VDAs in general, is a multifaceted issue. Key contributing factors include:
-
The Viable Tumor Rim: A significant cause of treatment failure is the survival of a rim of tumor cells at the periphery of the tumor.[4][5] These cells can receive oxygen and nutrients from adjacent normal tissue vasculature, allowing them to survive and proliferate.
-
Hypoxia-Induced Angiogenesis: The initial vascular shutdown paradoxically creates a hypoxic microenvironment.[4][6] This hypoxia can upregulate pro-angiogenic factors, such as VEGF, leading to the formation of new blood vessels and tumor revascularization.
-
Recruitment of Bone Marrow-Derived Cells: Hypoxia can trigger the mobilization of circulating endothelial progenitor cells (CEPs) from the bone marrow.[6][7] These CEPs are recruited to the tumor site and contribute to the repair of damaged vasculature and the formation of new vessels, facilitating tumor regrowth.[7] A late-phase burst of CEPs appears to be particularly critical for tumor recovery following VDA treatment.[7]
-
Alterations in Tubulin Isotypes: As Ombrabulin targets tubulin, changes in the expression of different β-tubulin isotypes can confer resistance. For instance, in non-small cell lung carcinoma cells resistant to combretastatin A-4, alterations in the expression of βI and βIII tubulin isotypes have been observed.
Q3: We are observing tumor regrowth after an initial response to Ombrabulin. How can we confirm if this is due to revascularization?
Several experimental approaches can be employed to assess tumor revascularization:
-
Immunohistochemistry (IHC): Staining tumor sections for endothelial cell markers such as CD31 or Factor VIII-related antigen can allow for the quantification of microvessel density (MVD). An increase in MVD in the tumor periphery following an initial decrease post-treatment would indicate revascularization.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique can be used to monitor changes in tumor perfusion in vivo. A recovery of blood flow to the tumor rim after initial shutdown is a strong indicator of revascularization.
-
Quantification of Circulating Endothelial Progenitor Cells (CEPs): An increase in the number of CEPs in the peripheral blood, which can be measured by flow cytometry, often precedes or accompanies tumor revascularization.
Troubleshooting Guides
Issue 1: Diminished or Lack of Initial Response to Ombrabulin
| Possible Cause | Troubleshooting/Investigative Steps |
| Suboptimal Dosing or Administration | - Verify the correct dosage and administration route for your specific preclinical model. - Ensure proper solubilization and stability of the this compound solution. |
| Intrinsic Tumor Resistance | - Characterize the tumor model's baseline vascularity. Tumors with poor or highly chaotic vasculature may respond differently. - Analyze the expression levels of different β-tubulin isotypes in the tumor cells. |
| Rapid Development of Resistance | - Implement a shorter endpoint in your initial efficacy studies to capture the window of maximal response before resistance mechanisms fully develop. |
Issue 2: Tumor Relapse After Initial Positive Response
| Possible Cause | Troubleshooting/Investigative Steps |
| Tumor Revascularization | - Perform IHC for CD31 on tumor samples collected at different time points post-treatment to quantify MVD. - Monitor tumor perfusion using DCE-MRI, if available. - Quantify CEP levels in peripheral blood samples at baseline and various time points after Ombrabulin administration. |
| Upregulation of Pro-Angiogenic Factors | - Measure the levels of VEGF and other pro-angiogenic factors (e.g., bFGF, SDF-1α) in tumor lysates or plasma using ELISA or multiplex assays. |
| Selection of a Resistant Tumor Cell Population | - Establish a cell line from the relapsed tumor and compare its sensitivity to Ombrabulin with the parental cell line using in vitro cytotoxicity assays. - Analyze the expression of β-tubulin isotypes in the resistant cell line. |
Data Presentation
Table 1: Summary of Preclinical and Clinical Observations on Ombrabulin Efficacy
| Study Type | Model/Patient Population | Treatment Regimen | Key Findings | Reference |
| Preclinical | Head and Neck Squamous Cell Carcinoma Xenografts | Ombrabulin alone and in combination with radiation, cisplatin, or cetuximab | Ombrabulin showed anti-tumor activity and enhanced the efficacy of standard therapies, with triple combinations being most effective. | [4] |
| Phase I Clinical Trial | Advanced Solid Tumors | Ombrabulin monotherapy (dose escalation) | Recommended Phase II dose of 50 mg/m². Partial response was observed in a patient with rectal cancer. Increases in CECs, VEGF, and MMP-9 were noted post-infusion. | [8] |
| Phase II Clinical Trial (DISRUPT) | Metastatic Non-Small Cell Lung Cancer | Ombrabulin + taxane-platinum regimen vs. placebo + taxane-platinum | Adding Ombrabulin did not significantly improve progression-free survival (5.65 vs 5.45 months). | [9] |
| Phase I Clinical Trial | Advanced Solid Tumors | Ombrabulin + cisplatin/docetaxel or carboplatin/paclitaxel | Combination was feasible with manageable toxicities but had limited impact on the efficacy of the chemotherapy doublets. | [10] |
Experimental Protocols
Protocol 1: Development of an Ombrabulin-Resistant Cell Line
This protocol is adapted from general methods for creating drug-resistant cell lines.
Objective: To generate a cancer cell line with acquired resistance to Ombrabulin for in vitro studies.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile cell culture plates, flasks, and pipettes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in a 96-well plate.
-
Treat the cells with a range of Ombrabulin concentrations for a period equivalent to 2-3 cell doubling times.
-
Assess cell viability using a standard assay (e.g., MTT).
-
Calculate the IC50 value (the concentration of Ombrabulin that inhibits 50% of cell growth).
-
-
Continuous Exposure to Increasing Concentrations:
-
Begin by culturing the parental cells in a medium containing Ombrabulin at a concentration equal to the IC10 or IC20.
-
Once the cells have adapted and are growing steadily (this may take several passages), double the concentration of Ombrabulin in the medium.
-
Repeat this stepwise increase in concentration, allowing the cells to adapt at each stage.
-
Maintain a parallel culture of the parental cell line in a drug-free medium as a control.
-
-
Confirmation of Resistance:
-
Periodically, perform a cell viability assay to determine the IC50 of the drug-exposed cells.
-
A significant increase in the IC50 value (e.g., >5-fold) compared to the parental cell line indicates the development of resistance.
-
Once a stable resistant cell line is established, it should be maintained in a medium containing a constant concentration of Ombrabulin to preserve the resistant phenotype.
-
Protocol 2: Immunohistochemical Staining for Tumor Microvessel Density (CD31)
Objective: To quantify the microvessel density in tumor tissue sections as a measure of vascularization.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-CD31 (PECAM-1)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by passing them through a graded series of ethanol (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in a pre-heated antigen retrieval solution.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP conjugate.
-
Develop the color with the DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Quantification:
-
Identify "hot spots" of high vascular density at low magnification.
-
At high magnification, count the number of stained microvessels in several fields of view.
-
Calculate the average microvessel density.
-
Protocol 3: Quantification of Circulating Endothelial Progenitor Cells (CEPs) by Flow Cytometry
Objective: To enumerate CEPs in peripheral blood as a surrogate marker of tumor revascularization potential.
Materials:
-
Peripheral blood samples collected in EDTA tubes
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Fluorescently conjugated monoclonal antibodies (e.g., anti-CD34, anti-CD133, anti-VEGFR2/KDR)
-
Isotype control antibodies
-
Flow cytometer
Methodology:
-
Sample Preparation:
-
Collect peripheral blood from preclinical models.
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining cells with PBS.
-
-
Antibody Staining:
-
Resuspend the cells in a staining buffer.
-
Add the cocktail of fluorescently conjugated antibodies (e.g., CD34-FITC, CD133-PE, VEGFR2-APC).
-
Incubate in the dark at 4°C.
-
Include isotype controls for each antibody to set the gates for positive staining.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells and resuspend them in PBS.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte/monocyte population based on forward and side scatter.
-
Identify the CEP population by gating on cells that are positive for the selected markers (e.g., CD34+, CD133+, VEGFR2+).
-
-
Data Analysis:
-
Quantify the percentage of CEPs within the total white blood cell population.
-
Compare the levels of CEPs at different time points post-Ombrabulin treatment.
-
Mandatory Visualizations
Caption: Signaling pathway of Ombrabulin action and acquired resistance.
Caption: Workflow for investigating acquired resistance to Ombrabulin.
Caption: Strategies to overcome Ombrabulin resistance.
References
- 1. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 3. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating Endothelial Progenitor Cells - Characterisation, Function and Relationship with Cardiovascular Risk Factors | ECR Journal [ecrjournal.com]
- 5. Quantification of Circulating Endothelial Progenitor Cells Using the Modified ISHAGE Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Vasculature Characterization and Immunohistochemistry [bio-protocol.org]
- 7. Immunohistochemical analysis of tumor vascular density [bio-protocol.org]
- 8. Optimized flow cytometric analysis of endothelial progenitor cells in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of circulating endothelial progenitor cells in systemic sclerosis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. Quantification of circulating endothelial progenitor cells: a methodological comparison of six flow cytometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ombrabulin Hydrochloride Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ombrabulin Hydrochloride in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, water-soluble analogue of combretastatin A4, which acts as a vascular disrupting agent (VDA).[1][2] Its primary mechanism involves binding to the colchicine site on β-tubulin in endothelial cells.[1][2][3] This binding inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the endothelial cell cytoskeleton.[3][4] The consequence is a rapid change in endothelial cell shape, increased vascular permeability, and the collapse of established tumor blood vessels.[1][2][3] This acute disruption of blood flow within the tumor results in extensive tumor necrosis.[1][2][4]
Q2: What is a typical starting dose for this compound in mice?
Q3: How is this compound typically administered in in vivo studies?
In preclinical studies, vascular disrupting agents like Ombrabulin are commonly administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[5][8] The choice of administration route can influence the pharmacokinetic and pharmacodynamic profile of the drug.
Q4: What are the expected outcomes of successful this compound treatment in an in vivo model?
Successful treatment with this compound should lead to a rapid shutdown of tumor blood flow, which can be observed as early as 15 minutes post-infusion, with peak effects around 6 hours.[9] This vascular disruption results in extensive tumor necrosis, typically observed within 24 hours.[9] In tumor growth inhibition studies, this should translate to a delay in tumor growth or even tumor regression compared to control groups.[8]
Q5: What are the potential side effects or toxicities to monitor in animals treated with this compound?
Based on clinical trial data in humans, common toxicities associated with Ombrabulin include headache, fatigue, abdominal pain, nausea, diarrhea, and transient hypertension.[10][11] Cardiovascular effects, such as myocardial degeneration and necrosis, have also been noted at high doses in toxicological studies.[4] In animal studies, it is crucial to monitor for signs of distress, weight loss, and changes in behavior. Histopathological analysis of major organs at the end of the study is also recommended to assess for any unforeseen toxicities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant anti-tumor effect observed. | - Suboptimal Dosage: The administered dose may be too low to induce significant vascular disruption. - Dosing Schedule: A single dose may not be sufficient; repeated dosing might be necessary. - Tumor Model Resistance: The specific tumor model may be inherently resistant to vascular disrupting agents. - Drug Formulation/Stability: The drug may not be properly solubilized or may have degraded. | - Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and optimal effective dose. - Explore different dosing schedules (e.g., daily, twice daily for a set period).[2] - Consider using Ombrabulin in combination with other therapies like chemotherapy or radiation, as synergistic effects have been reported.[8] - Verify the formulation protocol and ensure the drug is stored correctly and used within its stability window. |
| High toxicity or animal mortality. | - Dosage Too High: The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal strain and model. - Rapid Infusion Rate: For intravenous administration, a rapid infusion can lead to acute toxicity. | - Reduce the dosage in subsequent experiments. Perform a toxicity study to establish the MTD. - Administer the drug as a slower infusion over a longer period (e.g., 30 minutes). |
| Variability in tumor response between animals. | - Inconsistent Tumor Size at Treatment Start: Animals with larger tumors may respond differently than those with smaller tumors. - Variable Drug Administration: Inconsistent injection technique can lead to variations in drug exposure. - Biological Variability: Inherent biological differences between animals. | - Randomize animals into treatment and control groups based on tumor volume to ensure a similar distribution of tumor sizes at the start of the experiment. - Ensure all personnel are properly trained in the chosen administration technique to ensure consistency. - Increase the number of animals per group to improve statistical power and account for biological variability. |
| Tumor regrowth after initial response. | - Survival of Peripheral Tumor Cells: VDAs often leave a viable rim of tumor cells at the periphery that are supplied by normal vasculature. | - Consider combination therapy with cytotoxic agents or radiation to target these surviving cells. The timing of the combination is crucial; administering chemotherapy after the VDA-induced vascular shutdown may be less effective. |
Data Presentation: Preclinical Dosages of Vascular Disrupting Agents in Mice
The following table summarizes dosages of Ombrabulin's parent compound (Combretastatin A4 Phosphate) and other vascular disrupting agents used in mouse models, which can serve as a reference for designing in vivo studies with this compound.
| Vascular Disrupting Agent | Dosage | Dosing Schedule | Mouse Model | Reference |
| Combretastatin A4 Phosphate (CA4P) | 50 mg/kg | Daily for 10 days | Syngeneic and spontaneous breast cancers | [2] |
| Combretastatin A4 Phosphate (CA4P) | 25 mg/kg | Twice daily | Transplanted CaNT tumor | [2] |
| Combretastatin A4 Phosphate (CA4P) | 120 mg/kg | Single i.p. administration | MDA-MB-231 breast cancer xenografts | [5] |
| Combretastatin A4 Phosphate (CA4P) | 50 mg/kg | Daily for 3 days | N202 mammary tumors | [6] |
| Combretastatin A4 Phosphate (CA4P) | 2 mg/kg | 5 days a week | Intrahepatic colon carcinoma | [7] |
| OXi4503 | 40 mg/kg | Single injection | FaDu-luc HNSCC xenografts | [1] |
| MN-029 | 100 mg/kg | Single i.p. injection | KHT sarcoma | [8] |
| 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) | 15 - 21 mg/kg | Single treatment | HT29 colon carcinoma xenografts | [12] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound
-
Animal Model Selection:
-
Select an appropriate mouse strain (e.g., athymic nude, NOD/SCID) for the xenograft model.
-
Choose a relevant human tumor cell line (e.g., FaDu for head and neck cancer, HEP2).
-
-
Tumor Cell Implantation:
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Inject a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups with similar average tumor volumes.
-
-
Drug Preparation and Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., sterile saline). The formulation should be prepared fresh for each administration.
-
Administer the drug to the treatment group via the chosen route (e.g., intraperitoneal injection).
-
Administer an equivalent volume of the vehicle to the control group.
-
Follow the predetermined dosing schedule (e.g., single dose, multiple doses over a period).
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight of the animals throughout the study.
-
Primary endpoints may include tumor growth inhibition, tumor growth delay, or complete tumor regression.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a secondary endpoint.
-
Perform histological analysis (e.g., H&E staining) on tumor sections to assess the extent of necrosis.
-
Immunohistochemistry can be performed to evaluate changes in vascular density (e.g., CD31 staining) or cell proliferation (e.g., Ki-67 staining).
-
Mandatory Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
References
- 1. Preclinical Activity of the Vascular Disrupting Agent OXi4503 against Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schedule dependence of combretastatin A4 phosphate in transplanted and spontaneous tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 5. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Low-dose combretastatin A4 phosphate enhances the immune response of tumor hosts to experimental colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical studies of the novel vascular disrupting agent MN-029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Technical Support Center: Off-Target Effects of Ombrabulin Hydrochloride in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Ombrabulin Hydrochloride in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
Ombrabulin is a vascular-disrupting agent (VDA) that functions as a tubulin-binding agent. Its primary on-target mechanism involves binding to the colchicine site of β-tubulin in endothelial cells, leading to microtubule depolymerization. This disruption of the microtubule network in actively proliferating endothelial cells within the tumor vasculature causes a cascade of events including cell rounding, apoptosis, and ultimately, the collapse of the tumor's blood supply, leading to extensive tumor necrosis.[1]
Q2: What are the major documented off-target effects of Ombrabulin in preclinical models?
Preclinical studies have identified several key off-target effects of Ombrabulin, primarily impacting tissues with rapidly proliferating cells and the cardiovascular system. These include:
-
Cardiovascular Toxicity: High doses of Ombrabulin have been associated with degeneration and necrosis of heart tissue, leading to subsequent mineralization and fibrosis in animal models.[1] Increases in cardiac markers such as creatine kinase MB (CK-MB) and troponin I, along with changes in arterial blood pressure, heart rate, and electrocardiograms (ECG), have also been observed.[1]
-
Hematological Toxicity: As Ombrabulin affects rapidly dividing cells, it can lead to bone marrow suppression, resulting in decreased levels of circulating blood cells.[1]
-
Gastrointestinal Toxicity: The intestinal tract, another site of rapid cell turnover, is susceptible to Ombrabulin's effects, which can manifest as gastrointestinal distress.[1]
-
Neurotoxicity: Neurological side effects have been reported in preclinical toxicology studies of Ombrabulin.[1]
Q3: Are the off-target effects of Ombrabulin dose-dependent?
Yes, the off-target effects of Ombrabulin are generally dose-dependent. In preclinical animal toxicology studies, cardiovascular toxicity was notably observed at high doses.[1] Clinical trials have also established dose-limiting toxicities (DLTs). For instance, in a phase I study, grade 3 abdominal pain was a DLT at 50 mg/m², while grade 3 tumor pain and grade 3 hypertension were DLTs at 60 mg/m².[1]
Q4: How do the off-target effects of Ombrabulin compare to its analogue, Combretastatin A4 Phosphate (CA4P)?
Ombrabulin is a synthetic analogue of combretastatin A4, the active metabolite of Combretastatin A4 Phosphate (CA4P). As such, they share a similar mechanism of action and, consequently, a comparable profile of off-target effects. Both agents are known to induce cardiovascular toxicities, including hypertension and cardiac events.
Troubleshooting Guides
Problem: Unexpected level of cardiovascular toxicity observed in an in vivo mouse model.
Possible Cause 1: Dose and Administration Schedule The dose of Ombrabulin may be too high or the administration schedule too frequent for the specific animal model and strain being used.
-
Troubleshooting Steps:
-
Review the literature for established maximum tolerated doses (MTD) of Ombrabulin in similar preclinical models.
-
Perform a dose-escalation study to determine the MTD in your specific model.
-
Consider adjusting the dosing schedule (e.g., increasing the interval between doses) to allow for recovery of normal tissues.
-
Possible Cause 2: Pre-existing cardiovascular conditions in the animal model. The animal model may have underlying cardiovascular vulnerabilities that are exacerbated by Ombrabulin.
-
Troubleshooting Steps:
-
Ensure the use of healthy animals with no pre-existing cardiovascular conditions.
-
Conduct baseline cardiovascular assessments (e.g., ECG, echocardiography) before initiating treatment.
-
If using a genetically modified model, consider any potential cardiovascular phenotypes associated with the genetic alteration.
-
Possible Cause 3: Method of cardiovascular assessment. The methods used to assess cardiovascular function may not be sensitive enough to detect early signs of toxicity, leading to the administration of overly toxic doses.
-
Troubleshooting Steps:
-
Employ a multi-modal approach to cardiovascular monitoring, including ECG, blood pressure measurements, and echocardiography.
-
Monitor cardiac biomarkers such as troponin I and CK-MB in blood samples.
-
Perform histological analysis of heart tissue at the end of the study to look for signs of cellular damage.
-
Problem: Significant weight loss and signs of gastrointestinal distress in treated animals.
Possible Cause 1: Gastrointestinal Toxicity Ombrabulin can damage the rapidly dividing cells of the gastrointestinal tract.
-
Troubleshooting Steps:
-
Monitor animal weight daily.
-
Observe for signs of diarrhea, dehydration, and reduced food and water intake.
-
At necropsy, perform a thorough gross examination of the gastrointestinal tract and collect tissues for histological analysis to assess for mucosal damage.
-
Consider providing supportive care, such as fluid supplementation, if necessary.
-
Possible Cause 2: Dehydration due to off-target effects. The observed weight loss may be a secondary effect of dehydration.
-
Troubleshooting Steps:
-
Ensure easy access to water.
-
Monitor for signs of dehydration (e.g., skin tenting).
-
Consider providing subcutaneous fluid administration if dehydration is suspected.
-
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of Ombrabulin in a Phase I Clinical Study
| Dose Level (mg/m²) | Dose-Limiting Toxicity (DLT) | Number of Patients with DLT |
| 50 | Grade 3 abdominal pain | 1 |
| 60 | Grade 3 tumor pain / Grade 3 hypertension | 1 |
Data from a Phase I dose-escalation study of single-agent Ombrabulin administered once every three weeks.[1]
Experimental Protocols
Assessment of Cardiovascular Toxicity in a Murine Model
This protocol outlines a method for evaluating the potential cardiovascular off-target effects of Ombrabulin in a mouse model.
1. Animal Model:
-
Use healthy, adult mice of a specified strain (e.g., C57BL/6), age, and sex.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Dosing and Administration:
-
Prepare this compound in a sterile, appropriate vehicle (e.g., saline).
-
Administer Ombrabulin via the desired route (e.g., intravenous injection).
-
Include a vehicle control group that receives the vehicle alone.
-
Use a dose-escalation design to identify the maximum tolerated dose and to characterize dose-dependent toxicities.
3. Cardiovascular Monitoring:
-
Electrocardiography (ECG):
-
Record baseline ECGs before the first dose.
-
Perform follow-up ECG recordings at specified time points after Ombrabulin administration (e.g., 1, 6, 24 hours, and then weekly).
-
Analyze ECG parameters including heart rate, PR interval, QRS duration, and QT interval.
-
-
Blood Pressure:
-
Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method at baseline and at regular intervals post-treatment.
-
-
Echocardiography:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening.
-
-
Cardiac Biomarkers:
-
Collect blood samples at baseline and at various time points after treatment.
-
Measure plasma levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) using commercially available ELISA kits.
-
4. Histopathology:
-
At the end of the study, euthanize the animals and perform a gross examination of the heart.
-
Collect heart tissue and fix in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider special stains such as Masson's trichrome to assess for fibrosis.
-
A board-certified veterinary pathologist should evaluate the slides for any signs of cardiotoxicity, including myocyte degeneration, necrosis, inflammation, and fibrosis.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of Ombrabulin in tumor endothelial cells.
Caption: Experimental workflow for assessing Ombrabulin-induced cardiotoxicity.
Caption: Logical relationship of Ombrabulin's off-target effects.
References
Improving the solubility and stability of Ombrabulin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of Ombrabulin Hydrochloride.
Troubleshooting Guide
This guide is designed to help you navigate common experimental issues with this compound.
1. Issue: Poor or Inconsistent Solubility in Aqueous Buffers
-
Question: My this compound is not dissolving completely in my aqueous buffer, or the solubility varies between experiments. What could be the cause and how can I fix it?
-
Answer: Incomplete or variable solubility of this compound in aqueous solutions can be attributed to several factors. As a hydrochloride salt of a weakly basic compound, its solubility is highly dependent on the pH of the medium. Here are some potential causes and troubleshooting steps:
-
pH of the Solution: The solubility of this compound is expected to be higher in acidic conditions (pH < 7.69) where the amine group is protonated. If your buffer pH is close to or above this pKa, the free base form, which is less soluble, may precipitate.
-
Recommendation: Measure the final pH of your solution after adding this compound. Adjust the pH to be at least 2 units below the pKa of the basic group (e.g., pH < 5.7) to ensure complete protonation and dissolution.
-
-
Buffer Composition: Certain buffer salts can interact with the drug molecule and affect its solubility.
-
Recommendation: If you suspect buffer interference, try dissolving this compound in a different buffer system. Simple buffers like citrate or acetate at an acidic pH are often a good starting point.
-
-
Temperature: While temperature effects can vary, for most salts, solubility increases with temperature.
-
Recommendation: Gentle warming (e.g., to 37°C) and sonication can aid dissolution. However, be cautious as prolonged exposure to high temperatures can lead to degradation.
-
-
Common Ion Effect: High concentrations of chloride ions from other sources in your buffer could slightly decrease the solubility of the hydrochloride salt.
-
Recommendation: If your buffer contains high concentrations of NaCl or other chloride salts, consider using a non-chloride containing buffer if possible.
-
-
2. Issue: Precipitation of the Compound Upon Dilution or Standing
-
Question: I've successfully dissolved this compound, but it precipitates out of solution over time or when I dilute it into a different medium. Why is this happening?
-
Answer: This phenomenon, often referred to as "crashing out," is common for pH-dependent soluble compounds.
-
Supersaturation and pH Shift: When you dilute a concentrated stock solution (often prepared in an organic solvent or a low pH aqueous solution) into a higher pH medium (like cell culture media at pH 7.4), the pH of the local environment around the drug molecules increases. This can cause the compound to convert to its less soluble free base form and precipitate.
-
Troubleshooting Workflow:
-
3. Issue: Suspected Degradation of this compound in Solution
-
Question: I am concerned that my this compound is degrading in my experimental solution. What are the likely causes and how can I assess its stability?
-
Answer: Ombrabulin, being a combretastatin analogue, is susceptible to certain degradation pathways.
-
Potential Degradation Pathways:
-
Hydrolysis: The amide bond in the L-serinamide side chain could be susceptible to hydrolysis, especially at extreme pH values (highly acidic or alkaline) and elevated temperatures.
-
Oxidation: The electron-rich aromatic rings and the double bond are potential sites for oxidation.
-
Isomerization: The cis (Z) configuration of the double bond is crucial for its biological activity. Conversion to the less active trans (E) isomer can occur, particularly when exposed to light.
-
-
Recommendations for Improving Stability:
-
pH Control: Prepare solutions in buffers with a pH range of 4-6, where many hydrochloride salts exhibit maximum stability.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions fresh. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or covering containers with foil.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
-
-
Frequently Asked Questions (FAQs)
Solubility
-
Q1: What is the aqueous solubility of this compound?
-
A1: The reported aqueous solubility of this compound is approximately 20 mg/mL. [1]However, this can be influenced by the pH and temperature of the solution.
-
-
Q2: In which organic solvents is this compound soluble?
-
A2: this compound is reported to be soluble in DMSO at concentrations up to 100 mg/mL (with sonication). [2]Solubility in other organic solvents like ethanol and methanol is expected but should be experimentally determined.
-
-
Q3: How can I significantly increase the aqueous solubility of this compound for my experiments?
-
A3: Several formulation strategies can be employed. The choice depends on the requirements of your experiment.
-
| Strategy | Description | Example (from related compounds) |
| Cosolvency | Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a hydrophobic drug. | The use of cosolvents like DMSO, ethanol, or PEG 300 is common for in vivo formulations of similar compounds. [1] |
| Micellar Solubilization | Using surfactants (e.g., Tween® 80, Polysorbate 80) above their critical micelle concentration (CMC) to encapsulate the drug in micelles. | For combretastatin derivatives, solubility in polymeric micelles has been reported to be in the range of 0.05-0.1 mg/mL. [3] |
| Solid Dispersion | Dispersing the drug in a solid hydrophilic polymer matrix to improve its dissolution rate and apparent solubility. | A solid dispersion of a similar compound, nilotinib, with Soluplus® resulted in a 630-fold increase in solubility. [4] |
Stability
-
Q4: What are the optimal storage conditions for this compound solutions?
-
A4: For long-term stability, it is recommended to store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C in tightly sealed vials, protected from light. Aqueous solutions should be prepared fresh.
-
-
Q5: How does pH affect the stability of this compound?
-
A5: While specific data for Ombrabulin is limited, related compounds often show greatest stability in a slightly acidic pH range (pH 4-6). Both strongly acidic and alkaline conditions can promote hydrolysis of amide bonds.
-
-
Q6: Is this compound sensitive to light?
-
A6: Yes, as a stilbene derivative with a cis double bond, it is potentially susceptible to light-induced isomerization to the less active trans form. Therefore, solutions should be protected from light.
-
Experimental Protocols
1. Protocol for Determining the Aqueous Solubility of this compound
This protocol uses the shake-flask method, a standard technique for solubility determination.
Caption: Workflow for aqueous solubility determination.
-
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24 to 48 hours to ensure saturation.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the equilibrium solubility at that specific pH and temperature.
-
2. Protocol for a Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acidic and alkaline samples), and dilute it to an appropriate concentration. Analyze the sample using a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify the parent drug and any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and the retention times of the degradation products.
-
Signaling Pathway and Mechanism of Action
Ombrabulin is a vascular-disrupting agent that targets the tumor vasculature. Its mechanism of action involves the inhibition of tubulin polymerization.
Caption: Mechanism of action of Ombrabulin.
This diagram illustrates that Ombrabulin binds to the colchicine site on tubulin in endothelial cells, leading to the inhibition of microtubule polymerization. This disrupts the cytoskeleton, inducing apoptosis in endothelial cells, which in turn causes the collapse of tumor blood vessels and subsequent tumor necrosis.
References
- 1. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polymeric Micelles Formulation of Combretastatin Derivatives with Enhanced Solubility, Cytostatic Activity and Selectivity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of Ombrabulin Hydrochloride on Normal Vasculature
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of Ombrabulin Hydrochloride on normal vasculature. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on normal endothelial cells?
A1: Ombrabulin, a derivative of combretastatin A-4, is a vascular-disrupting agent (VDA). Its primary mechanism involves binding to the colchicine-binding site on β-tubulin in endothelial cells.[1] This interaction disrupts microtubule polymerization, leading to cytoskeletal disorganization, changes in cell shape, and ultimately, an increase in vascular permeability and vascular shutdown.[1][2] Interestingly, some studies suggest that at effective concentrations, its parent compound combretastatin A-4 phosphate (CA4P) does not induce classical apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) but rather disrupts vascular endothelial (VE)-cadherin signaling at cell-cell junctions.
Q2: What are the expected morphological changes in endothelial cells upon treatment with Ombrabulin?
A2: Following treatment with Ombrabulin or its parent compound, CA4P, endothelial cells are expected to undergo significant morphological changes. These include a transition from a spread-out, cobblestone monolayer to a more rounded and contracted shape. This is a direct result of the disruption of the microtubule network which is critical for maintaining cell structure. In tube formation assays, you should observe a disruption of the capillary-like network.[3]
Q3: What are the common side effects of Ombrabulin observed in clinical trials that might be relevant to my research on normal vasculature?
A3: Clinical trials of Ombrabulin have reported several common toxicities that are likely related to its impact on normal vasculature. These include transient hypertension, headache, abdominal pain, and nausea.[2] These clinical findings underscore the importance of investigating the effects of Ombrabulin on normal endothelial cell function and vascular homeostasis in a preclinical setting.
Q4: Which cell lines are most appropriate for studying the in vitro effects of Ombrabulin on normal vasculature?
A4: Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and relevant primary cell line for these studies. They are well-characterized and form robust tubular networks in vitro, making them suitable for assays such as tube formation and permeability.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Endothelial Cell Proliferation Assay (e.g., MTT, BrdU)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Prepare a master mix of the drug dilution to add to the wells. |
| No significant inhibition of proliferation at expected concentrations. | - Drug inactivity.- Cell resistance.- Incorrect assay duration. | - Confirm the activity of your Ombrabulin stock.- Use a positive control known to inhibit endothelial cell proliferation.- Optimize the incubation time; for Ombrabulin/CA4P, effects are typically observed within 24-48 hours. |
| Unexpected increase in proliferation at low concentrations. | - Hormesis effect.- Experimental artifact. | - Perform a wider dose-response curve to confirm the effect.- Carefully check calculations and dilutions. |
Endothelial Cell Tube Formation Assay
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or no tube formation in control wells. | - Suboptimal Matrigel concentration or polymerization.- Low cell viability or passage number too high.- Inappropriate cell seeding density. | - Ensure Matrigel is kept on ice and polymerizes at 37°C for at least 30 minutes.- Use low-passage HUVECs.- Optimize cell density; typically 1.5-3 x 10^4 cells per well of a 96-well plate.[4] |
| Complete degradation of the tubular network in all wells, including controls. | - Assay duration is too long. | - Monitor tube formation at earlier time points (e.g., 4, 8, 12 hours). The network can start to degrade after 18 hours. |
| Inconsistent tube disruption with Ombrabulin treatment. | - Uneven drug distribution.- Timing of drug addition. | - Mix the plate gently after adding Ombrabulin.- Add Ombrabulin either before seeding the cells or to a pre-formed network, depending on the experimental question. For disrupting existing vessels, add after 12 hours of tube formation.[3] |
Endothelial Cell Apoptosis Assay (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Troubleshooting Steps |
| High background apoptosis in control cells. | - Harsh cell handling during harvesting.- Over-trypsinization.- Nutrient depletion in the culture medium. | - Handle cells gently.- Use a non-enzymatic cell dissociation buffer if possible.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| No significant increase in apoptosis with Ombrabulin. | - The primary mechanism may not be classical apoptosis.- Insufficient drug concentration or incubation time. | - Consider that Ombrabulin/CA4P may primarily induce cell death through other mechanisms like disruption of cell adhesion rather than classical apoptosis.[3] Investigate markers of other cell death pathways.- Perform a dose-response and time-course experiment. |
| High percentage of necrotic cells (PI positive). | - Drug concentration is too high, causing acute toxicity.- Late-stage apoptosis. | - Use a lower concentration range of Ombrabulin.- Analyze cells at earlier time points. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Ombrabulin and its parent compound, Combretastatin A4 Phosphate (CA4P), on endothelial cells.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC50 | Comments | Reference |
| Ombrabulin | Mouse Mesenteric Endothelial Cells (MMEC) | MTT | 10 nM | - | MedChemExpress |
| CA4P | HUVEC | Cell Counting | Significant decrease at 5 nM and 10 nM | Stimulated with FGF-2 or VEGF-A. | [2] |
Table 2: Effects on Endothelial Cell Functions
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| CA4P | HUVEC | Tube Formation | 10 nM | Inhibition of capillary tube formation and disruption of pre-established vascular networks. | [2][3] |
| CA4P | HUVEC | Apoptosis (Annexin V/PI) | 10 nM and 50 nM | Did not induce endothelial cell death through classical apoptosis after 24 hours. |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate medium. Replace the culture medium with the drug-containing medium. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice and add 50 µL to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.[4]
-
Cell Suspension: Harvest HUVECs and resuspend them in basal medium containing the desired concentration of this compound. A typical cell density is 1.5-3 x 10⁴ cells per well.[4]
-
Seeding: Add the cell suspension to the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of capillary-like structures using a microscope. The extent of tube formation can be quantified by measuring the total tube length and the number of branch points using imaging software.
In Vitro Vascular Permeability Assay (Transwell)
-
Monolayer Formation: Seed HUVECs onto the collagen-coated inserts of a Transwell plate at a high density (e.g., 1 x 10⁵ cells/insert) and culture until a confluent monolayer is formed (typically 2-3 days).
-
Drug Treatment: Treat the endothelial monolayer with various concentrations of this compound for a defined period (e.g., 6-24 hours).
-
Permeability Measurement: Add a high molecular weight fluorescent tracer (e.g., FITC-Dextran) to the upper chamber.
-
Sampling: At various time points, collect samples from the lower chamber.
-
Fluorescence Reading: Measure the fluorescence of the samples from the lower chamber using a fluorometer.
-
Data Analysis: An increase in fluorescence in the lower chamber compared to the control indicates an increase in monolayer permeability.
Signaling Pathways and Experimental Workflows
Ombrabulin's Impact on Endothelial Cell Function
Caption: Mechanism of Ombrabulin on endothelial cells.
Experimental Workflow for Assessing Ombrabulin's Vascular Effects
Caption: In vitro workflow for Ombrabulin studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Ombrabulin Hydrochloride Pharmacokinetics in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ombrabulin Hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a vascular disrupting agent (VDA). It is a water-soluble prodrug of the active metabolite RPR258063. This active compound binds to tubulin in endothelial cells, leading to the depolymerization of microtubules. This disruption of the cytoskeleton causes a rapid change in endothelial cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor, leading to necrosis of the tumor core.
Q2: What is the primary active metabolite of this compound?
A2: The primary and active metabolite of this compound (prodrug) is RPR258063. The conversion from the prodrug to the active form is rapid in vivo.[1][2]
Q3: Which animal models are commonly used for pharmacokinetic studies of this compound?
A3: Preclinical studies for vascular disrupting agents like Ombrabulin typically involve rodent models such as mice (often nude mice bearing human tumor xenografts) and rats.[3] Larger animal models like dogs may also be used to understand the pharmacokinetic profile before human clinical trials.
Q4: How is this compound typically administered in animal studies?
A4: In preclinical studies, this compound has been administered via intravenous (I.V.), intraperitoneal (I.P.), and subcutaneous (S.C.) routes. While I.V. administration allows for direct control of systemic exposure, I.P. administration has been noted to be well-tolerated in mice at doses up to 100 mg/kg.[4] The I.V. and S.C. routes have sometimes been associated with skin or tail vein necrosis.[4]
Troubleshooting Guides
Experimental Setup & Dosing
Q: We are observing significant local irritation and necrosis at the injection site in our mouse study. What could be the cause and how can we mitigate this?
A:
-
Potential Cause: this compound, like other vascular disrupting agents, can have effects on normal vasculature, especially at higher concentrations. The formulation itself, particularly if not well-buffered or containing certain co-solvents, can also contribute to local intolerance.
-
Troubleshooting Steps:
-
Review Formulation: Ensure the formulation is isotonic and at a physiological pH. If using co-solvents, consider their concentration and potential for irritation. For intravenous administration in mice, solvents like polyethylene glycol 400, N-methylpyrrolidone, and dimethyl sulfoxide are sometimes used, but their concentrations must be carefully controlled to avoid toxicity.[5]
-
Administration Technique: For I.V. injections in the tail vein, ensure proper catheterization to avoid extravasation. Diluting the dose in a larger volume (if tolerated by the animal) and administering it more slowly can help reduce the local concentration.
-
Consider Alternative Routes: Intraperitoneal (I.P.) administration has been reported to be better tolerated for Ombrabulin in mice.[4] If the scientific question allows, this could be a viable alternative.
-
Q: We are seeing high variability in our pharmacokinetic data between animals in the same dose group. What are the common sources of this variability?
A:
-
Potential Causes: High inter-animal variability can stem from inconsistencies in dosing, sample collection, animal health, or metabolism.
-
Troubleshooting Steps:
-
Dosing Accuracy: Verify the accuracy of dose calculations and the concentration of the dosing solution. Ensure precise administration volumes for each animal.
-
Animal Health: Use animals of a consistent age, weight, and health status. Underlying health issues can significantly impact drug metabolism and distribution.
-
Food and Water Access: Standardize fasting and feeding schedules, as food can affect gastrointestinal blood flow and drug absorption (for oral dosing) and metabolism.
-
Blood Sampling Technique: Inconsistent blood sampling times can introduce significant variability. Establish and strictly adhere to a defined sampling schedule. Ensure consistent sample handling post-collection to prevent degradation.
-
Bioanalysis (LC-MS/MS)
Q: We are experiencing poor sensitivity and high background noise when analyzing Ombrabulin and its metabolite in plasma samples using LC-MS/MS. What can we do to improve our method?
A:
-
Potential Causes: Poor sensitivity in LC-MS/MS bioanalysis can be due to matrix effects, ion suppression, inefficient sample extraction, or suboptimal instrument parameters.
-
Troubleshooting Steps:
-
Sample Preparation: Biological matrices like plasma are complex. A thorough sample preparation to remove proteins and phospholipids is crucial. Protein precipitation is a common first step, but for higher sensitivity, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample.
-
Chromatography: Optimize the HPLC/UHPLC separation to ensure Ombrabulin and RPR258063 elute in a region with minimal co-eluting matrix components, which can cause ion suppression.[6] Using a divert valve to send the early-eluting, unretained components to waste instead of the mass spectrometer can also help.
-
Mass Spectrometry Parameters: Fine-tune the MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and collision energies for the specific MRM transitions of your analytes and internal standard.
-
Internal Standard Selection: Ensure you are using a suitable internal standard (ideally a stable isotope-labeled version of the analyte) that co-elutes and experiences similar matrix effects to the analytes.
-
Q: The concentration of the active metabolite RPR258063 seems to be inconsistent in our stored samples. Is there a stability issue?
A:
-
Potential Causes: Analyte instability in biological matrices is a common issue. This can occur during sample collection, processing, and storage. The conversion of other metabolites back to the parent or active metabolite can also be a factor for some compounds.[7]
-
Troubleshooting Steps:
-
Establish Stability: Conduct thorough stability testing during method validation. This includes bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability at the intended storage temperature (e.g., -80°C).
-
Sample Handling: Process blood samples to plasma as quickly as possible after collection. Keep samples on ice during processing.
-
pH and Additives: For some compounds, the pH of the biological matrix can affect stability. Investigate if the addition of a stabilizing agent or pH adjustment immediately after collection is necessary.
-
Storage Conditions: Ensure consistent and correct storage temperatures. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
Human Pharmacokinetic Parameters of Ombrabulin and RPR258063 (for reference)
The following table summarizes the pharmacokinetic parameters of Ombrabulin and its active metabolite RPR258063 in human patients following a 30-minute intravenous infusion. This data is provided as a reference for the expected pharmacokinetic profile.
| Parameter | Ombrabulin | RPR258063 (Active Metabolite) |
| t½ (Terminal Half-life) | ~17 minutes | ~8.7 hours |
| Cmax (Maximum Concentration) | Dose-proportional | Dose-proportional |
| AUC (Area Under the Curve) | Dose-proportional | Dose-proportional |
| CL (Clearance) | High | - |
| Vdss (Volume of Distribution at Steady State) | Medium | - |
Data sourced from human Phase I clinical trials.[1][2]
Illustrative Pharmacokinetic Parameters of a Combretastatin VDA in Animal Models
Comprehensive public data on the pharmacokinetics of Ombrabulin in multiple animal species is limited. The following tables provide illustrative data for Combretastatin A4 Phosphate (CA4P), a closely related vascular disrupting agent, in mice and rats to serve as a representative example.
Table 1: Illustrative Pharmacokinetics of Combretastatin A4 (Active Metabolite) in Mice (Following I.V. administration of CA4P at 150 mg/kg)
| Parameter | Plasma | Tumor |
| AUC (µg·h/mL) | 18.4 | 60.1 |
Data is for the active metabolite Combretastatin A4 (CA4).[8]
Table 2: Illustrative Pharmacokinetics of Combretastatin A4 Phosphate (CA4P) and its Active Metabolite (CA4) in Rats (Following I.V. administration of CA4P)
| Analyte | t½ (Terminal Half-life) |
| CA4P (Prodrug) | 5 - 9 minutes |
| CA4 (Active Metabolite) | 39 - 60 minutes |
The terminal half-lives were found to be similar across different dose levels.[3]
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
-
Animal Model: Male CD-1 or nude mice (athymic), 6-8 weeks old, weighing 20-25g.
-
Acclimatization: Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation Preparation: Prepare this compound in a sterile, isotonic vehicle suitable for intravenous or intraperitoneal injection (e.g., saline, 5% dextrose solution). The final concentration should be calculated based on the desired dose and a dosing volume of 5-10 mL/kg.
-
Dosing:
-
Administer the formulation via a single bolus injection (I.V. into the tail vein or I.P.).
-
Include a vehicle-treated control group.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 50-100 µL) from a cohort of animals at each time point to construct a composite pharmacokinetic profile.
-
Suggested time points for I.V. administration: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Collect blood via tail snip, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately place blood samples on ice.
-
Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
-
-
Data Analysis:
-
Analyze plasma concentrations of Ombrabulin and RPR258063 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software.
-
Protocol 2: Bioanalytical Method for Quantification of Ombrabulin and RPR258063 in Mouse Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for injection.
-
-
LC-MS/MS System:
-
HPLC: A UHPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix interferences (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
-
Detection:
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Ombrabulin, RPR258063, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of the analytes in the quality control and unknown samples from the calibration curve.
-
The limit of quantification in human plasma has been reported to be around 2.00 ng/mL for both analytes.[9]
-
Visualizations
References
- 1. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current development status of small-molecule vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Ombrabulin Hydrochloride to other vascular disrupting agents
A Comparative Guide to Vascular Disrupting Agents: Ombrabulin Hydrochloride and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of this compound against other prominent vascular disrupting agents (VDAs). The focus is on their mechanism of action, supported by preclinical and clinical data, to aid in research and development efforts in oncology.
Introduction to Vascular Disrupting Agents (VDAs)
Vascular disrupting agents are a class of therapeutic compounds that selectively target and destroy established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, causing extensive tumor cell death through ischemia.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs disrupt the existing tumor blood supply.[2] They are broadly categorized into small-molecule agents and ligand-directed VDAs.[2] The small-molecule VDAs, which are the focus of this guide, primarily include tubulin-binding agents and flavonoids.[3]
Mechanism of Action: A Comparative Overview
The predominant mechanism of action for Ombrabulin and many other small-molecule VDAs involves the disruption of microtubule dynamics in endothelial cells.
This compound (AVE8062/AC7700) , a synthetic water-soluble analog of combretastatin A4, binds to the colchicine-binding site on tubulin.[4][5] This interaction inhibits tubulin polymerization, leading to the destabilization of the cytoskeleton in endothelial cells.[6] The consequential changes in cell shape cause a collapse of the tumor's blood vessels, resulting in acute disruption of blood flow and subsequent tumor necrosis.[4][5] In preclinical models, Ombrabulin has been shown to induce irreversible stasis of tumor blood flow.[7][8]
Combretastatin A4 Phosphate (CA4P or Fosbretabulin) is a prodrug of combretastatin A4, a natural product isolated from the African bush willow tree, Combretum caffrum.[1][9] Similar to Ombrabulin, CA4P targets the colchicine-binding site of tubulin, leading to microtubule depolymerization in endothelial cells.[9][10] This results in cytoskeletal and morphological changes that increase vascular permeability and disrupt tumor blood flow, ultimately causing extensive ischemic necrosis in tumors.[10]
Oxi4503 (Combretastatin A1 Diphosphate or CA1P) is a second-generation VDA and a prodrug of combretastatin A1.[11] It also binds to the colchicine site on tubulin, inhibiting microtubule assembly.[12] Oxi4503 is described as having a dual mechanism of action: it disrupts the endothelial cell cytoskeleton and also exhibits direct cytotoxic effects on tumor cells.[12][13] Preclinical studies suggest it is more potent than CA4P in reducing tumor perfusion.[11]
Plinabulin (NPI-2358) is a synthetic analog of the marine fungal natural product halimide.[14] It binds to the colchicine-binding site of β-tubulin, inhibiting polymerization and leading to the disruption of the tumor vasculature.[14] Beyond its vascular disrupting effects, Plinabulin has been shown to have immune-enhancing properties by activating the guanine nucleotide exchange factor GEF-H1, which leads to dendritic cell maturation and T-cell activation.[15]
Below is a diagram illustrating the common signaling pathway for tubulin-binding VDAs.
Preclinical Data: In Vitro and In Vivo Studies
The following tables summarize key preclinical data for this compound and comparator VDAs.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Reference |
| Plinabulin (NPI-2358) | Various Human Tumor Cell Lines | 9.8 - 18 | [16] |
| Plinabulin (NPI-2358) | Multiple Myeloma (MM) Cells | 8 - 10 | [16] |
Table 2: In Vivo Antitumor Activity
| Compound | Tumor Model | Dose | Key Findings | Reference |
| Ombrabulin (AVE8062) | Various tumor models | Not specified | Irreversible stoppage of tumor blood flow, leading to necrosis. | [17] |
| Oxi4503 | MDA-MB-231 Adenocarcinoma (SCID mice) | ED50 = 3 mg/kg | Dose-dependent shutdown of tumor blood vessels. | [18] |
| CA4P | MDA-MB-231 Adenocarcinoma (SCID mice) | ED50 = 43 mg/kg | Dose-dependent shutdown of tumor blood vessels. | [18] |
| Plinabulin (NPI-2358) | Human Plasmacytoma Xenograft | 7.5 mg/kg | Inhibition of tumor growth. | [16] |
ED50: Effective dose for 50% of the maximal effect (in this case, tumor blood vessel shutdown).
The diagram below outlines a general experimental workflow for evaluating the in vivo efficacy of VDAs.
Clinical Trial Data: A Snapshot
Clinical development of VDAs has been met with both promise and challenges. The following table summarizes key clinical findings.
Table 3: Phase I/II Clinical Trial Highlights
| Compound | Phase | Cancer Type | Key Findings & Dose | Reference |
| Ombrabulin (AVE8062) | Phase I | Advanced Solid Tumors | Recommended Phase II Dose (RP2D): 50 mg/m² every 3 weeks. One partial response in rectal cancer. | [19] |
| Ombrabulin (AVE8062) + Docetaxel | Phase I | Advanced Solid Tumors | RP2D: 35 mg/m² ombrabulin with 75 mg/m² docetaxel. 10 partial responses. | [20][21] |
| Ombrabulin (AVE8062) + Taxane-Platinum | Phase II | Metastatic NSCLC | Did not significantly improve progression-free survival. | [22] |
| Combretastatin A4 Phosphate (CA4P) | Phase I | Advanced Solid Tumors | MTD in the range of 60-68 mg/m². Evidence of tumor perfusion changes. | [9][23] |
| Oxi4503 | Phase I | Advanced Solid Tumors | Doses escalated to 15.4 mg/m². One patient showed an objective response. | [11] |
| Oxi4503 + Cytarabine | Phase Ib | Relapsed/Refractory AML | MTD of Oxi4503 was 9.76 mg/m². | [12] |
| Plinabulin + Docetaxel | Phase I | Advanced Solid Tumors | RP2D: 30 mg/m² plinabulin with 75 mg/m² docetaxel. | [14] |
MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia.
Development of Ombrabulin was discontinued by Sanofi in 2013 following disappointing Phase III trial results.[24] The clinical development of VDAs has been hampered by cardiovascular and neurological toxicities as single agents and hematological toxicity in combination with chemotherapy.[25]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols based on the methodologies described in the cited literature.
In Vitro Cell Viability Assay (e.g., for IC50 Determination)
-
Cell Culture: Human tumor cell lines (e.g., HT-29, PC-3, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Drug Treatment: The VDA is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, resazurin).
-
Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[16]
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The VDA is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated. In some studies, tumors are excised for histological analysis to assess necrosis.[16][18]
Conclusion
This compound and other tubulin-binding VDAs share a common mechanism of action centered on the disruption of the tumor vasculature. While they have shown significant promise in preclinical models and early-phase clinical trials, their translation into successful late-stage clinical outcomes has been challenging. Oxi4503 has shown greater preclinical potency compared to CA4P. Plinabulin offers a potentially unique profile by combining vascular disruption with immune-modulatory effects. The future of VDAs may lie in combination therapies, potentially with anti-angiogenic agents or immunotherapies, and in identifying predictive biomarkers to select patient populations most likely to respond.[1][25]
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microvascular mechanisms by which the combretastatin A-4 derivative AC7700 (AVE8062) induces tumour blood flow stasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic strategy: irreversible tumor blood flow stasis induced by the combretastatin A-4 derivative AVE8062 (AC7700) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase 1B Clinical Study of Combretastatin A1 Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OXi4503 – Oncotelic [oncotelic.com]
- 14. beyondspringpharma.com [beyondspringpharma.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ombrabulin - Wikipedia [en.wikipedia.org]
- 25. Vascular disrupting agents: a delicate balance between efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Ombrabulin Hydrochloride's anti-tumor activity in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of Ombrabulin Hydrochloride, a synthetic water-soluble analog of combretastatin A-4, against various cancer cell lines.[1] Designed to disrupt tumor vasculature, Ombrabulin has been a subject of extensive preclinical and clinical research.[2][3][4] This document summarizes key experimental data, details methodological protocols, and visualizes its mechanism of action to offer an objective evaluation of its performance relative to its parent compound, combretastatin A-4, and other analogs.
Comparative Anti-Tumor Activity
This compound has demonstrated potent cytotoxic effects, particularly against endothelial cells, which aligns with its primary mechanism as a vascular disrupting agent (VDA).[5] Its anti-tumor activity has been evaluated across various cancer cell lines, with notable efficacy in ovarian cancer models.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for Ombrabulin and its parent compound, Combretastatin A-4, in different cell lines.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Ombrabulin | MMEC | Mouse Mesenteric Endothelial Cells | 10 nM | [5] |
| HeyA8 | Human Ovarian Cancer | 7 - 20 nM | [5] | |
| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 nM | [5] | |
| HeyA8-MDR | Human Ovarian Cancer (Multi-Drug Resistant) | 7 - 20 nM | [5] | |
| Combretastatin A-4 | HCT-116 | Human Colorectal Carcinoma | 20 nM | [6] |
| MG-63 | Human Osteosarcoma | See Note 1 | [7] | |
| HT-29 | Human Colorectal Adenocarcinoma | See Note 1 | [7] | |
| A549 | Human Lung Carcinoma | 112 ± 7 nM | [8] | |
| HeLa | Human Cervical Cancer | 36 ± 3 nM | [8] | |
| HepG-2 | Human Liver Cancer | See Note 2 | [9] |
Note 1: The source indicates potent anti-proliferative activity but does not provide a specific IC50 value in the abstract.[7] Note 2: The source mentions cytotoxic activity was measured but does not provide a specific IC50 value in the abstract.[9]
Experimental Protocols
The determination of the anti-tumor activity of this compound and related compounds typically involves cell viability assays. The following is a representative protocol based on the commonly used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Cell Viability MTT Assay Protocol
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HeyA8, SKOV3ip1) in appropriate media and conditions.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effect primarily by targeting the tumor's blood supply. As a vascular disrupting agent, it selectively damages the established tumor vasculature, leading to a cascade of events that culminate in tumor cell death.
The binding of Ombrabulin to the colchicine site of β-tubulin in endothelial cells inhibits tubulin polymerization.[1] This leads to the depolymerization of microtubules, causing disruption of the cytoskeleton, changes in cell shape, and mitotic arrest, which ultimately triggers apoptosis (programmed cell death) in the endothelial cells.[1][10] The apoptotic endothelial cells detach from the vessel walls, leading to the collapse of the tumor's blood vessels, a significant reduction in blood flow, and subsequent tumor necrosis.[1]
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro validation of Ombrabulin's anti-tumor activity.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 8. Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Ombrabulin and OXi4503 in vivo
This guide provides a comprehensive in vivo comparison of two vascular disrupting agents (VDAs), Ombrabulin and OXi4503, for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies to highlight the performance and mechanistic differences between these two combretastatin derivatives.
Executive Summary
Ombrabulin and OXi4503 are both tubulin-binding agents designed to disrupt established tumor vasculature, leading to extensive tumor necrosis.[1][2] While both drugs share a common primary mechanism of action, key differences in their chemical structure and preclinical performance have been reported. OXi4503, a second-generation VDA, is the diphosphate prodrug of combretastatin A1, while Ombrabulin is a synthetic analogue of combretastatin A4.[2][3] Preclinical data suggests that OXi4503 may exhibit greater potency and a unique dual mechanism of action that includes direct cytotoxicity to tumor cells, potentially offering a therapeutic advantage.[4][5][6]
Mechanism of Action
Both Ombrabulin and OXi4503 target the colchicine-binding site on tubulin in rapidly proliferating endothelial cells of the tumor vasculature.[3][7] This interaction inhibits tubulin polymerization, leading to the destabilization of the cytoskeleton.[1][8] The resulting changes in endothelial cell shape cause a collapse of the tumor blood vessels, which acutely disrupts blood flow and leads to ischemic necrosis of the tumor tissue.[1][3]
OXi4503 is reported to have a dual mechanism. In addition to its vascular disrupting effects, it can be metabolized by oxidative enzymes, which are often elevated in the tumor microenvironment, into an orthoquinone species that exerts direct cytotoxic effects on tumor cells.[5][6]
Signaling Pathway for Tubulin-Binding VDAs
Caption: Mechanism of action for Ombrabulin and OXi4503.
In Vivo Performance Data
Direct head-to-head comparative studies are limited. The following tables summarize data extracted from separate in vivo studies to provide a comparative perspective.
Table 1: Antivascular and Antitumor Efficacy
| Parameter | Ombrabulin | OXi4503 | Animal Model | Source |
| Tumor Perfusion Reduction | Restricted within 15 min, peak at 6 h | 80-90% reduction at 4 h | Mice with advanced solid tumors | [1] |
| ED50 for Blood Flow Shutdown | Not specified | 3 mg/kg | SCID mice with MDA-MB-231 adenocarcinoma | [2] |
| Tumor Necrosis | Widespread after 24 h | >95% at 24 h (at 25 mg/kg) | Mice with advanced solid tumors, Rodent KHT sarcoma | [1][9] |
| Tumor Growth Delay | Attenuated tumor growth | Significant tumor growth delays | HNSCC xenografts (HEP2, FaDu), Rodent KHT and human KSY sarcoma | [9][10] |
| Viable Tumor Rim | Not specified | Smaller viable rim compared to CA4P | Rodent KHT sarcoma | [9][11] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Below are representative experimental methodologies for evaluating the in vivo efficacy of vascular disrupting agents like Ombrabulin and OXi4503.
Tumor Models and Drug Administration
-
Animal Models: Studies have utilized various xenograft models, including human head and neck squamous cell carcinoma (HNSCC) lines HEP2 and FaDu, KHT and KSY sarcomas, Caki-1 renal cell carcinoma, and MDA-MB-231 adenocarcinoma, typically implanted subcutaneously in immunocompromised mice (e.g., SCID or nude mice).[2][9][10]
-
Drug Formulation and Dosing: Ombrabulin has been administered as a 30-minute intravenous infusion at doses ranging from 6 to 60 mg/m².[12][13] OXi4503 has been given as a single intraperitoneal or intravenous injection at doses ranging from 1 to 400 mg/kg, with doses of 25 mg/kg being effective in reducing tumor perfusion.[11][14]
Assessment of Vascular Disruption
-
Tumor Blood Flow and Perfusion: Tumor perfusion can be assessed by injecting a fluorescent dye, such as Hoechst 33342 (40 mg/kg i.v.), into the animals.[11] One minute post-injection, tumors are excised, and cryostat sections are prepared. Vessel density and perfusion are then quantified using fluorescence microscopy and image analysis.[2][11] This procedure is performed at various time points (e.g., 4, 24, 48, 72 hours) after VDA administration to evaluate the onset and duration of vascular shutdown.[11]
-
Histological Analysis: Tumors are excised at set time points post-treatment, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the extent of tumor necrosis.[9] The area of viable versus necrotic tissue is quantified using image analysis software to determine the percentage of tumor necrosis.[9]
Evaluation of Antitumor Efficacy
-
Tumor Growth Delay: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula (length × width²)/2. The time for tumors to reach a predetermined size in treated versus control groups is used to determine tumor growth delay.[9][10]
-
Clonogenic Cell Survival: To quantify the direct and indirect cytotoxic effects, tumors can be excised post-treatment, dissociated into single-cell suspensions, and plated at various dilutions. The number of colonies formed after a period of incubation provides a measure of the surviving fraction of tumor cells.[11]
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of VDAs.
Conclusion
Both Ombrabulin and OXi4503 are potent vascular disrupting agents that show significant antitumor activity in preclinical models. While their primary mechanism of targeting tubulin in tumor endothelial cells is similar, OXi4503 is distinguished by a secondary cytotoxic mechanism and appears to be more potent in shutting down tumor blood flow, with a lower ED50.[2][5][6] The ability of OXi4503 to reduce the viable rim of tumor tissue more effectively than first-generation combretastatins suggests it may offer an advantage in overcoming a common limitation of VDA monotherapy.[9][11] Further direct comparative in vivo studies are necessary to definitively establish the superior agent for clinical development. Development of Ombrabulin was discontinued after Phase III trials, whereas OXi4503 has been evaluated in a Phase 1b clinical trial for acute myeloid leukemia.[4][15]
References
- 1. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. OXi4503 – Oncotelic [oncotelic.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. OXI-4503 | MedPath [trial.medpath.com]
- 7. A Phase 1B Clinical Study of Combretastatin A1 Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ombrabulin - Wikipedia [en.wikipedia.org]
Ombrabulin Hydrochloride: A Comparative Analysis of its Efficacy in Cisplatin-Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ombrabulin hydrochloride's performance against alternative therapies in the challenging landscape of cisplatin-resistant tumors. The following sections detail its mechanism of action, preclinical and clinical findings, and a comparative analysis with other treatment modalities, supported by available experimental data and protocols.
This compound: A Vascular Disrupting Agent
Ombrabulin is a synthetic analog of combretastatin A4, a natural compound isolated from the African bush willow Combretum caffrum. It functions as a vascular disrupting agent (VDA), a class of drugs that selectively targets and destroys the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1]
Mechanism of Action
Ombrabulin exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin in endothelial cells. This interaction inhibits tubulin polymerization, a critical process for maintaining the structure of the cytoskeleton. The disruption of the microtubule network in endothelial cells leads to a cascade of events, including:
-
Cell Shape Alteration: Endothelial cells lose their flattened shape and round up.
-
Increased Permeability: The integrity of the tumor blood vessels is compromised, leading to leakage.
-
Apoptosis: Programmed cell death is induced in the endothelial cells.
This targeted destruction of the tumor's blood supply deprives the cancer cells of oxygen and nutrients, resulting in extensive hemorrhagic necrosis in the tumor core.[2] This mechanism is particularly advantageous in the context of chemotherapy resistance, as it targets the genetically stable endothelial cells of the tumor vasculature rather than the mutable cancer cells themselves.
Preclinical Efficacy in Combination Therapy
Preclinical studies have demonstrated the synergistic potential of ombrabulin when combined with conventional chemotherapies and radiation. In a notable study utilizing a head and neck squamous cell carcinoma (HNSCC) xenograft model, the triple combination of ombrabulin, cisplatin, and local irradiation resulted in complete tumor regression. This suggests that ombrabulin can enhance the efficacy of standard therapies.[3]
While specific preclinical data on cisplatin-resistant models are limited in the public domain, the mechanism of action of VDAs suggests they would be effective against chemotherapy-resistant cells by targeting the tumor vasculature, which is less prone to developing drug resistance.[4]
Clinical Trials: Mixed Results in Broader Cancer Populations
Clinical trials of ombrabulin in combination with platinum-based chemotherapy have yielded mixed results.
-
Advanced Soft-Tissue Sarcoma: A Phase III trial combining ombrabulin with cisplatin for advanced soft-tissue sarcoma showed a statistically significant but clinically modest improvement in progression-free survival (PFS). However, it failed to demonstrate a significant improvement in overall survival (OS).[4][5]
-
Metastatic Non-Small Cell Lung Cancer (NSCLC): In a Phase II trial for metastatic NSCLC, the addition of ombrabulin to a taxane-platinum regimen did not lead to a significant improvement in either PFS or OS.[6][7]
These trials were not specifically designed to evaluate efficacy in cisplatin-resistant subgroups, which remains an area for further investigation.
Comparison with Alternative Therapies for Cisplatin-Resistant Tumors
Several alternative therapeutic strategies have emerged for the treatment of cisplatin-resistant tumors. The following table provides a high-level comparison of their mechanisms of action.
| Therapeutic Class | Mechanism of Action |
| Vascular Endothelial Growth Factor (VEGF) Inhibitors | Inhibit the formation of new blood vessels (angiogenesis) by blocking the VEGF signaling pathway. This starves the tumor of its blood supply.[1] |
| Poly (ADP-ribose) Polymerase (PARP) Inhibitors | Block the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. In cancer cells with BRCA mutations (which impair double-strand break repair), inhibiting PARP leads to the accumulation of DNA damage and cell death (synthetic lethality).[3][8] |
| Immunotherapy (Immune Checkpoint Inhibitors) | Block inhibitory checkpoint proteins on immune cells (e.g., PD-1, CTLA-4), thereby unleashing the body's own immune system to recognize and attack cancer cells.[9][10] |
Due to a lack of direct head-to-head preclinical or clinical trials, a quantitative comparison of the efficacy of ombrabulin with these alternatives specifically in cisplatin-resistant tumors is not currently possible. However, their distinct mechanisms of action suggest potential for combination therapies.
Experimental Protocols
Detailed experimental protocols from the cited preclinical studies are not fully available in the public domain. However, a general methodology for establishing and treating cisplatin-resistant xenograft models is outlined below.
General Protocol for Cisplatin-Resistant Xenograft Model
Caption: General workflow for a cisplatin-resistant xenograft study.
Signaling Pathways
The following diagrams illustrate the high-level signaling pathways for ombrabulin and key alternative therapies.
Ombrabulin Signaling Pathway
Caption: Ombrabulin's mechanism of action on tumor vasculature.
Alternative Therapies Signaling Pathways
Caption: High-level signaling pathways of alternative therapies.
Conclusion
This compound, as a vascular disrupting agent, holds theoretical promise for the treatment of cisplatin-resistant tumors by targeting the tumor vasculature. Preclinical evidence of synergy with cisplatin and radiation is encouraging. However, clinical data in broader cancer populations have not consistently demonstrated a significant survival benefit, and there is a lack of specific studies in well-defined cisplatin-resistant cohorts.
Further research is warranted to directly compare the efficacy of ombrabulin with other targeted therapies, such as VEGF inhibitors and PARP inhibitors, in preclinical models of cisplatin resistance. Such studies would provide the necessary quantitative data to guide future clinical development and potentially identify patient populations who would benefit most from this therapeutic approach. The distinct mechanisms of action of these different drug classes also suggest that combination strategies could be a promising avenue for overcoming cisplatin resistance.
References
- 1. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunotherapy for Cancer - NCI [cancer.gov]
- 5. Immunotherapy | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 6. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 9. longdom.org [longdom.org]
- 10. Mechanism of action of immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ombrabulin in Combination with Different Taxanes: A Guide for Researchers
An objective review of the synergistic potential and clinical outcomes of combining the vascular disrupting agent Ombrabulin with microtubule-stabilizing taxanes, supported by experimental data from preclinical and clinical studies.
This guide provides a detailed comparative analysis of Ombrabulin when used in combination with different taxanes, primarily paclitaxel and docetaxel. The rationale for this combination therapy is rooted in their complementary mechanisms of action: Ombrabulin, a vascular-disrupting agent (VDA), selectively targets and collapses existing tumor vasculature, leading to extensive central tumor necrosis. This action is hypothesized to enhance the efficacy of cytotoxic agents like taxanes, which stabilize microtubules to induce cell cycle arrest and apoptosis, by targeting the remaining viable tumor cells at the periphery. Preclinical evidence has consistently supported a synergistic anti-tumor effect between Ombrabulin and various chemotherapy agents, including taxanes.[1][2]
Mechanism of Action: A Dual-Pronged Attack
Ombrabulin and taxanes target different components of the tumor microenvironment and cellular machinery. Ombrabulin acts as a microtubule-destabilizing agent, specifically targeting the tubulin of endothelial cells in the tumor vasculature.[2] This leads to a rapid change in endothelial cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor core.
Conversely, taxanes such as paclitaxel and docetaxel are microtubule-stabilizing agents. They bind to a different site on tubulin, promoting its assembly and preventing depolymerization.[3][4] This hyper-stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, arresting cancer cells in the G2/M phase of the cell cycle and triggering apoptosis.[3] The combination aims to first starve the tumor core via vascular disruption and then eliminate the surviving cancer cells with a cytotoxic agent.
Comparative Clinical Data
Clinical trials have evaluated Ombrabulin in combination with both paclitaxel and docetaxel, often alongside a platinum agent (carboplatin or cisplatin). While Phase I studies established recommended doses and demonstrated feasibility, later-phase trials have yielded mixed results regarding efficacy.
| Study (Identifier) | Combination Regimen | Cancer Type | Phase | Key Efficacy Results | Key Grade 3-4 Toxicities |
| Del Conte et al. (NCT00719524) [1] | Ombrabulin + Docetaxel /Cisplatin | Advanced Solid Tumors | I | 10 Partial Responses (PRs) | Febrile Neutropenia, Pulmonary Embolism, ALT Elevation |
| Sessa et al. [2] | Ombrabulin + Docetaxel | Advanced Solid Tumors | I | 10 PRs (17% of patients) | Neutropenia, Febrile Neutropenia, Fatigue, Diarrhea |
| Del Conte et al. (NCT00719524) [1] | Ombrabulin + Paclitaxel /Carboplatin | Advanced Solid Tumors | I | 5 PRs | Peripheral Ischemia, Neutropenia |
| Matsumoto et al. (NCT01293630) [5][6] | Ombrabulin + Paclitaxel /Carboplatin | Advanced Solid Tumors (Japanese pts) | I | 1 Complete Response (CR), 6 PRs (Overall: 38.9%) | Neutropenia (61.1%), UTI, Hypersensitivity, Syncope |
| DISRUPT Trial (von Pawel et al.) [7][8] | Ombrabulin + Taxane/Platinum | Metastatic NSCLC | II | No significant improvement in PFS (5.65 vs 5.45 months). Similar OS and ORR vs placebo. | Similar safety profile to placebo arm. |
| EFC10260 (NCT01332656) [9] | Ombrabulin + Paclitaxel /Carboplatin | Recurrent Ovarian Cancer | II | Primary endpoint was improvement in PFS. | Data not fully published. |
Experimental Protocols
The methodologies of two key clinical trials are summarized below to provide context for the presented data.
Protocol 1: Phase I Dose-Escalation Study (Del Conte et al.)[1]
-
Objective: To determine the recommended combination doses of Ombrabulin with two standard taxane/platinum doublets.
-
Patient Population: Patients with advanced solid tumors.
-
Experimental Arms:
-
OCD Arm: Ombrabulin (15.5 to 35 mg/m²) on Day 1, Cisplatin (75 mg/m²) on Day 1 or 2, and Docetaxel (60/75 mg/m²) on Day 2, every 3 weeks.
-
OCP Arm: Ombrabulin (15.5 to 35 mg/m²) on Day 1, Carboplatin (AUC5/6) and Paclitaxel (175/200 mg/m²) on Day 2, every 3 weeks.
-
-
Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).
-
Secondary Endpoints: Safety, pharmacokinetics, and tumor response (RECIST criteria).
-
Results: The recommended doses were determined to be 35 mg/m² Ombrabulin with cisplatin/docetaxel or 35 mg/m² Ombrabulin with carboplatin/paclitaxel.[1] Pharmacokinetic analysis showed no clinically relevant interactions, although docetaxel and carboplatin pharmacokinetics were slightly altered.[1]
Protocol 2: DISRUPT Phase II Randomized Trial (von Pawel et al.)[7][8]
-
Objective: To evaluate if adding Ombrabulin to a first-line taxane-platinum doublet improved Progression-Free Survival (PFS) in metastatic Non-Small Cell Lung Cancer (NSCLC).
-
Patient Population: 176 patients with metastatic NSCLC.
-
Experimental Design: Patients were randomized to receive either:
-
Treatment Arm: Ombrabulin (35 mg/m²) followed by a standard taxane-platinum regimen (investigator's choice of paclitaxel/carboplatin or docetaxel/cisplatin).
-
Control Arm: Placebo followed by a standard taxane-platinum regimen.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.
-
Results: The study did not meet its primary endpoint. The addition of Ombrabulin did not significantly improve PFS, OS, or ORR compared to the placebo group.[7][8]
Discussion and Conclusion
The combination of Ombrabulin with taxane-based chemotherapy is feasible and demonstrates manageable toxicity profiles, as established in Phase I trials.[1][2][5][6] These early studies reported encouraging signs of anti-tumor activity, with objective responses observed in patients with various advanced solid tumors.
However, the transition to later-phase, randomized trials has been challenging. The Phase II DISRUPT study in first-line metastatic NSCLC was a significant setback, as the addition of Ombrabulin to standard taxane-platinum chemotherapy did not result in a statistically significant improvement in progression-free survival or other efficacy endpoints.[7][8] This outcome suggests that while the biological rationale is strong, the clinical benefit may be limited or confined to specific patient subgroups that have yet to be identified.
Pharmacokinetic data indicates a low potential for clinically relevant drug-drug interactions, though some studies noted slight alterations in taxane clearance, which could contribute to toxicity in certain populations.[1][10]
References
- 1. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of ombrabulin in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Landscape of Tubulin Inhibitor Resistance: A Comparative Analysis of Ombrabulin Hydrochloride
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a detailed comparison of cross-resistance between ombrabulin hydrochloride, a colchicine-binding site inhibitor, and other major classes of tubulin inhibitors, supported by experimental data and detailed methodologies.
This compound, a synthetic analogue of combretastatin A-4, functions as a vascular-disrupting agent by binding to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, mitotic arrest, and ultimately, apoptosis of endothelial cells. This mechanism effectively disrupts tumor blood flow, causing tumor necrosis. However, the potential for cross-resistance with other tubulin-targeting agents, such as taxanes and vinca alkaloids, which bind to different sites on the tubulin molecule, is a critical consideration in its clinical development and application.
Unraveling the Mechanisms of Resistance
Resistance to tubulin inhibitors is a multifaceted problem, primarily driven by two key mechanisms:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), act as cellular pumps that actively expel a wide range of chemotherapeutic drugs, including taxanes and vinca alkaloids, from cancer cells, thereby reducing their intracellular concentration and efficacy.
-
Alterations in β-Tubulin: Mutations in the genes encoding β-tubulin or changes in the expression levels of different β-tubulin isotypes can alter the drug-binding affinity or the dynamics of microtubule polymerization, leading to drug resistance. For instance, the overexpression of the βIII-tubulin isotype is frequently associated with resistance to both taxanes and vinca alkaloids.
Ombrabulin's Advantage in Overcoming Common Resistance Mechanisms
Experimental evidence strongly suggests that ombrabulin and other colchicine-binding site inhibitors (CBSIs) can circumvent the most common mechanisms of resistance observed with taxanes and vinca alkaloids.
Evasion of P-glycoprotein-Mediated Resistance
A key advantage of ombrabulin lies in its ability to bypass P-gp-mediated efflux. Studies have demonstrated that ombrabulin retains its cytotoxic activity in multidrug-resistant (MDR) cancer cell lines that overexpress P-gp. For example, the human ovarian carcinoma cell line HeyA8-MDR, which is resistant to paclitaxel due to P-gp overexpression, remains sensitive to ombrabulin. This indicates that ombrabulin is not a significant substrate for this major efflux pump, a finding that holds promise for its use in patients who have developed resistance to P-gp-substrate chemotherapeutics.
Insensitivity to βIII-Tubulin Overexpression
The overexpression of βIII-tubulin is a well-established mechanism of resistance to both paclitaxel and vinorelbine. However, this alteration does not appear to confer resistance to CBSIs. Research has shown that the efficacy of colchicine-site binding agents is unaffected by changes in βIII-tubulin expression.[1][2] This suggests that the resistance conferred by βIII-tubulin is specific to the binding site of the drug. Paclitaxel-resistant cells with high levels of βIII-tubulin may even exhibit increased sensitivity to agents that bind to the colchicine site.[1]
Cross-Resistance Profiles: A Detailed Look at the Data
The following tables summarize the in vitro cross-resistance data for different classes of tubulin inhibitors.
| Cell Line | Primary Resistance | Resistance Mechanism | Cross-Resistance to Ombrabulin/CBSIs | Reference |
| HeyA8-MDR (Ovarian) | Paclitaxel | P-gp Overexpression | Sensitive | [MedChemExpress Data] |
| KB-VJ-300 (Oral) | Vincristine | P-gp Overexpression | Cross-resistant to Colchicine | [1] |
| SK-N-AS (Neuroblastoma) | Vincristine | Not specified | Sensitive to CBSIs | [3] |
| Kelly (Neuroblastoma) | Vincristine | Not specified | Sensitive to CBSIs | [3] |
| H460 (Lung) | Combretastatin A-4 | Decreased βIII-Tubulin | - | [4][5] |
| H460 (Lung) | Paclitaxel | Increased βIII-Tubulin | Potentially Sensitive | [4][5] |
| H460 (Lung) | Vinblastine | Decreased βIII-Tubulin | - | [4][5] |
Table 1: Cross-Resistance of Taxane- and Vinca Alkaloid-Resistant Cell Lines to Colchicine-Binding Site Inhibitors. This table illustrates that resistance mediated by P-gp can sometimes lead to cross-resistance with colchicine-site binders, as seen in the KB-VJ-300 cell line. However, in other P-gp overexpressing lines like HeyA8-MDR and in vincristine-resistant neuroblastoma cells, CBSIs remain effective. Resistance driven by β-tubulin isotype alterations shows a more distinct pattern, with paclitaxel resistance (increased βIII-tubulin) potentially sensitizing cells to CBSIs, while resistance to microtubule destabilizers (decreased βIII-tubulin) does not confer cross-resistance.
Experimental Protocols
Generation of Drug-Resistant Cell Lines
Drug-resistant cancer cell lines are typically developed through a process of stepwise selection.[6][7]
-
Initial Exposure: Parental cancer cells are cultured in the presence of a low concentration of the selected drug (e.g., paclitaxel, vincristine).
-
Dose Escalation: The surviving cells are then exposed to gradually increasing concentrations of the drug over a period of several months.
-
Characterization: The resulting resistant cell line is then characterized to determine the level of resistance (IC50 value) and to investigate the underlying mechanisms of resistance (e.g., P-gp expression, β-tubulin mutations/isotype expression).
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of tubulin inhibitors are commonly quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (both parental and resistant lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the tubulin inhibitors (e.g., ombrabulin, paclitaxel, vincristine) for a specified period (typically 48-72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined.
Signaling Pathways in Tubulin Inhibitor Resistance
The development of resistance to tubulin inhibitors can involve complex alterations in cellular signaling pathways. While the direct mechanisms of P-gp overexpression and tubulin mutations are well-established, downstream signaling cascades can also contribute to the resistant phenotype. For instance, some studies suggest the involvement of the PI3K/Akt/mTOR pathway in the cellular response to colchicine-binding site inhibitors.
Figure 1. Simplified signaling pathway illustrating the mechanism of action of ombrabulin and potential resistance pathways.
Conclusion
This compound demonstrates a favorable cross-resistance profile compared to other major classes of tubulin inhibitors. Its ability to evade P-gp-mediated efflux and its effectiveness in the context of βIII-tubulin overexpression suggest that it could be a valuable therapeutic option for patients with tumors resistant to taxanes and vinca alkaloids. However, the potential for resistance to ombrabulin itself, possibly through alterations in β-tubulin isotypes other than βIII or other as-yet-undefined mechanisms, warrants further investigation. Understanding these nuances is crucial for the strategic development and clinical application of this promising anti-cancer agent.
References
- 1. Vincristine-resistant human cancer KB cell line and increased expression of multidrug-resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Combretastatin A-4 resistance in H460 human lung carcinoma demonstrates distinctive alterations in beta-tubulin isotype expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Meta-analysis of Ombrabulin Hydrochloride Clinical Trial Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ombrabulin hydrochloride, a synthetic analogue of combretastatin A4, was an investigational vascular-disrupting agent (VDA) developed for the treatment of various cancers.[1][2] As a VDA, its primary mechanism of action involves the destabilization of existing tumor vasculature, leading to a rapid reduction in tumor blood flow and subsequent necrosis.[3] Despite showing promise in preclinical models and early-phase clinical trials, the development of ombrabulin was discontinued by Sanofi in 2013 following disappointing results from Phase III trials.[2] This guide provides a meta-analysis of available clinical trial data for this compound, offering a comparative overview of its performance in various therapeutic settings.
Mechanism of Action: Targeting Tumor Vasculature
Ombrabulin exerts its cytotoxic effects by binding to the colchicine site on β-tubulin in endothelial cells.[1][4] This interaction inhibits tubulin polymerization, leading to the depolymerization of microtubules and disruption of the cellular cytoskeleton.[3][4] The rapidly proliferating and immature endothelial cells of tumor blood vessels are particularly sensitive to this disruption, resulting in their detachment, vascular collapse, and ultimately, tumor necrosis.[3][4]
Clinical Trial Outcomes: A Comparative Analysis
Clinical development of this compound included Phase I, II, and III trials, both as a monotherapy and in combination with various cytotoxic agents. The following tables summarize the key quantitative data from these studies.
Table 1: Phase I Monotherapy and Combination Therapy Trials
| Trial Identifier | Patient Population | Treatment Regimen | Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Key Efficacy Results |
| NCT01907685[4] | Advanced Solid Tumors | Ombrabulin + Docetaxel | 35 mg/m² ombrabulin with 75 mg/m² docetaxel; Not established with 100 mg/m² docetaxel | Grade 3 neutropenic infection, Grade 3 headache, Grade 3 fatigue[4] | 10 patients had partial responses[5] |
| Sessa et al., 2013[6] | Advanced Solid Tumors | Ombrabulin Monotherapy | 50 mg/m² every 3 weeks | Grade 3 abdominal pain, Grade 3 tumor pain, Grade 3 hypertension[6] | 1 partial response, 8 patients with stable disease ≥ 4 months[6] |
| NCT00968916[7] | Japanese Patients with Advanced Solid Tumors | Ombrabulin Monotherapy | 50 mg/m² every 3 weeks | Grade 3 lymphopenia, Grade 2 hypertension, Grade 3 diarrhea[7] | 5 patients had stable disease[7] |
| NCT01095302[8] | Japanese Patients with Advanced Solid Tumors | Ombrabulin + Docetaxel + Cisplatin | Not established (terminated early) | Hematological and non-hematological DLTs at the initial dose level[8] | 4 out of 11 patients had a partial response[8] |
| Soria et al. (Phase I)[9] | Advanced Solid Tumors | Ombrabulin + Cisplatin/Docetaxel (OCD) or Carboplatin/Paclitaxel (OCP) | 35 mg/m² ombrabulin with standard doses of OCD and OCP | Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, Grade 3 ALT elevation, Grade 3 peripheral ischemia[9] | 1 complete response, 15 partial responses (10 OCD, 5 OCP)[9] |
| NCT01293630[10] | Japanese Patients with Advanced Solid Tumors | Ombrabulin + Paclitaxel + Carboplatin | 35 mg/m² ombrabulin with paclitaxel 200 mg/m² and carboplatin AUC6 | Grade 3 Escherichia urinary tract infection[10] | 1 complete response, 6 partial responses, 7 stable disease[10] |
Table 2: Phase II and III Combination Therapy Trials
| Trial Identifier | Patient Population | Treatment Regimen | Primary Endpoint | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Overall Survival (OS) |
| DISRUPT (Phase II)[11] | Metastatic Non-Small Cell Lung Cancer (NSCLC) | Ombrabulin + Taxane-Platinum vs. Placebo + Taxane-Platinum | PFS | 5.65 months vs. 5.45 months (HR 0.948, p=0.39)[11] | 32% vs. 31%[11] | Median 11.0 months in both groups[11] |
| EFC10260 (Phase II)[12] | Platinum-Sensitive Recurrent Ovarian Cancer | Ombrabulin + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | PFS | Not reported in abstract | Not reported in abstract | Not reported in abstract |
Experimental Protocols
The clinical trials of this compound followed structured protocols to assess its safety and efficacy. Below are generalized methodologies based on the available data.
Phase I Dose-Escalation Studies (e.g., NCT01907685, Sessa et al., 2013)
-
Patient Population: Patients with advanced solid malignancies who have failed standard therapies.
-
Study Design: Open-label, dose-escalation studies, often using a traditional 3+3 design.
-
Treatment Administration: Ombrabulin was typically administered as a 30-minute intravenous infusion on Day 1 of a 21-day cycle.[4][6] In combination studies, the chemotherapeutic agent (e.g., docetaxel) was administered on Day 2.[4]
-
Dose Escalation: The dose of ombrabulin was escalated in successive cohorts of patients until the maximum tolerated dose (MTD) or recommended Phase II dose (RP2D) was determined.
-
Assessments:
-
Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetics: Blood samples were collected at various time points to determine the pharmacokinetic profiles of ombrabulin and its active metabolite, RPR258063.[6]
-
Phase II Randomized Controlled Trials (e.g., DISRUPT Trial)
-
Patient Population: Specific patient populations with a particular cancer type (e.g., metastatic NSCLC).[11]
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Treatment Arms: Patients were randomized to receive either ombrabulin in combination with standard-of-care chemotherapy or a placebo with the same chemotherapy regimen.
-
Assessments:
-
Primary Endpoint: Typically progression-free survival (PFS).
-
Secondary Endpoints: Included overall survival (OS), objective response rate (ORR), and safety.
-
Conclusion
The clinical development of this compound illustrates the challenges of translating preclinical promise into clinical benefit. While early-phase trials demonstrated manageable toxicity profiles and some signs of anti-tumor activity, both as a monotherapy and in combination with chemotherapy, the larger, randomized Phase II DISRUPT trial failed to show a significant improvement in progression-free survival in patients with metastatic non-small cell lung cancer.[11] The discontinuation of its development underscores the difficulty in targeting the tumor vasculature effectively in all cancer types and the importance of robust randomized trial data to confirm clinical efficacy. The data presented in this guide serves as a valuable resource for researchers in the field of oncology drug development, providing insights into the clinical trajectory of a vascular-disrupting agent.
References
- 1. Facebook [cancer.gov]
- 2. Ombrabulin - Wikipedia [en.wikipedia.org]
- 3. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ombrabulin Hydrochloride
Essential guidance for the safe handling and disposal of Ombrabulin Hydrochloride, a potent investigational anti-cancer agent, is critical for maintaining a secure research environment and ensuring regulatory compliance. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the compound's hazardous properties. This document provides a comprehensive, step-by-step plan for the proper disposal of this compound, minimizing risk and promoting laboratory safety.
This compound is classified as a hazardous substance with significant health risks. It is suspected of causing genetic defects and cancer, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure[1]. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.
Hazard Profile for Disposal Considerations
Understanding the specific hazards associated with this compound is fundamental to implementing the correct disposal procedures. The following table summarizes the key hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Statement | GHS Code | Description |
| Suspected of causing genetic defects | H341 | May induce heritable mutations in the germ cells of humans. |
| Suspected of causing cancer | H351 | May induce cancer. |
| May damage fertility or the unborn child | H360 | May have adverse effects on sexual function and fertility or on development. |
| May cause harm to breast-fed children | H362 | May cause harm to infants through lactation. |
| Causes damage to organs through prolonged or repeated exposure | H372 | Causes damage to organs through prolonged or repeated exposure. |
This data is based on the Safety Data Sheet for this compound[1].
Step-by-Step Disposal Protocol for this compound
Adherence to the following procedural steps is mandatory to ensure the safe and compliant disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Pure, unused, or expired compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Contaminated solutions and media.
-
Empty containers that held the compound.
-
-
Segregate this compound waste at the point of generation. Do not mix it with non-hazardous or general laboratory waste.
2. Containerization and Labeling:
-
Use only approved, leak-proof hazardous waste containers for all this compound waste.
-
Ensure containers are compatible with the chemical nature of the waste.
-
Clearly label all waste containers with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard pictograms (e.g., Health Hazard, as per GHS).
-
The date the waste was first added to the container.
-
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure, and well-ventilated area .
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store the waste in a location that prevents environmental release[2].
4. Disposal Arrangement and Manifesting:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to arrange for pickup and disposal[3].
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound.
-
Ensure a hazardous waste manifest is completed. This document tracks the waste from your facility to its final disposal and is a legal requirement.
-
The primary method of disposal for this type of hazardous pharmaceutical waste is incineration by a licensed facility[3].
5. Emergency Preparedness:
-
In case of a spill, follow your laboratory's established spill response procedure for hazardous materials.
-
Personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn when handling this compound and its waste[1].
-
Have a spill kit readily available that is appropriate for cytotoxic and hazardous compounds.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, protecting your personnel, the wider community, and the environment. Always consult your institution's specific policies and the latest Safety Data Sheet for the most current information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
